2-[(chloromethyl)sulfanyl]propane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(chloromethylsulfanyl)propane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClS/c1-4(2)6-3-5/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGKNQUHLOGQGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical properties of 2-[(chloromethyl)sulfanyl]propane
Topic: Chemical Properties of 2-[(Chloromethyl)sulfanyl]propane Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Mechanistic Insights, Synthesis, and Applications in Drug Discovery[1]
Executive Summary
2-[(Chloromethyl)sulfanyl]propane (CAS: 18267-19-1), also known as chloromethyl isopropyl sulfide, is a highly reactive
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
This compound belongs to the class of hemithioacetal chlorides. It is characterized by a reactive chloromethyl group attached to an isopropylthio moiety.
| Property | Data | Note |
| IUPAC Name | 2-[(Chloromethyl)sulfanyl]propane | |
| Common Name | Chloromethyl isopropyl sulfide | |
| CAS Registry Number | 18267-19-1 | |
| Molecular Formula | ||
| Molecular Weight | 124.63 g/mol | |
| Physical State | Colorless to pale yellow liquid | Pungent, alliaceous odor |
| Boiling Point (Est.) | 135–140 °C (760 mmHg) | Extrapolated from methyl homolog (107°C) |
| Boiling Point (Exp.) | ~50–55 °C (15 mmHg) | Typical range for this MW class |
| Density | ~1.05 g/cm³ | Estimated based on homologs |
| Solubility | Immiscible with water; Miscible with DCM, THF, Toluene | Hydrolyzes in water |
| Stability | Moisture sensitive; Acid sensitive | Store under inert gas (Ar/N2) at <4°C |
Mechanistic Reactivity: The Thionium Ion
The defining chemical property of 2-[(chloromethyl)sulfanyl]propane is its ability to generate a resonance-stabilized thionium ion (sulfenium ion). This makes it a significantly more potent electrophile than standard alkyl chlorides but less volatile and carcinogenic than the corresponding
Mechanism of Activation
Upon exposure to Lewis acids or polar protic conditions, the C-Cl bond ionizes. The adjacent sulfur atom donates electron density from its lone pair into the empty p-orbital of the carbocation, forming a stable cation.
Diagram 1: Thionium Ion Formation & Nucleophilic Attack
Caption: The ionization of the C-Cl bond is driven by the formation of the resonance-stabilized thionium ion, facilitating rapid reaction with nucleophiles.
HSAB Theory Application
According to Hard-Soft Acid-Base (HSAB) theory:
-
Soft Center: The sulfur atom makes the adjacent methylene carbon a "softer" electrophile compared to an alkoxymethyl chloride.
-
Selectivity: This compound shows high selectivity for "soft" nucleophiles such as thiols (cysteine residues) and phosphines, over "hard" nucleophiles like hydroxyls, unless base catalysis is employed.
Experimental Protocols
Synthesis of 2-[(Chloromethyl)sulfanyl]propane
Note: This synthesis involves the generation of HCl gas and potentially hazardous intermediates. Perform exclusively in a properly functioning fume hood.
Reagents:
-
Isopropyl thiol (2-Propanethiol) [CAS: 75-33-2][1]
-
Paraformaldehyde [CAS: 30525-89-4]
-
Anhydrous HCl gas or concentrated HCl/CaCl₂
-
Dichloromethane (DCM) (Solvent)
Protocol:
-
Setup: Equip a 3-neck round-bottom flask with a gas inlet tube, a thermometer, and a reflux condenser topped with a CaCl₂ drying tube.
-
Mixing: Charge the flask with paraformaldehyde (1.0 equiv) and isopropyl thiol (1.0 equiv) in DCM.
-
Reaction: Cool the mixture to 0°C. Bubble anhydrous HCl gas slowly through the solution. The paraformaldehyde will depolymerize and react.
-
Observation: The suspension clears as the reaction proceeds.
-
-
Completion: Continue HCl bubbling until saturation (approx. 1-2 hours). Allow to warm to room temperature and stir for an additional 2 hours.
-
Workup: Separate the organic layer. Dry over anhydrous
or . -
Purification: Fractional distillation under reduced pressure is mandatory to remove unreacted thiol and bis(chloromethyl) ether byproducts (if any).
-
Target Fraction: Collect the fraction boiling at ~50-55°C (15 mmHg).
-
Diagram 2: Synthetic Workflow
Caption: Step-by-step synthesis protocol ensuring anhydrous conditions to prevent hydrolysis.
Applications in Drug Development[1]
Cysteine Bioconjugation
Researchers utilize this compound to introduce the isopropylthiomethyl group onto cysteine residues in proteins or peptides.
-
Mechanism: The thiol group of cysteine attacks the methylene carbon, displacing chloride.
-
Result: Formation of a dithioacetal linkage (
). This linkage is stable under physiological conditions but can be cleaved under specific oxidative or acidic conditions, making it useful for reversible tagging.
Prodrug Synthesis (MOM-S Analog)
Similar to Methoxymethyl (MOM) ethers, the isopropylthiomethyl group acts as a protecting group for alcohols and phenols.
-
Advantage: The sulfur atom alters the lipophilicity (LogP) and metabolic stability compared to the oxygen analog.
-
Usage: Reacting 2-[(chloromethyl)sulfanyl]propane with a drug molecule containing a hydroxyl group (in the presence of a base like DIPEA) yields a formaldehyde dithioacetal derivative, potentially improving oral bioavailability.
Safety & Handling (Critical)
-
Hazard Class: Corrosive, Lachrymator, Flammable.
-
Alkylating Potential: As an
-chloro sulfide, it mimics the reactivity of sulfur mustards (though less potent due to the monofunctional nature). It should be treated as a potential mutagen. -
Hydrolysis: Reacts rapidly with water to release HCl and formaldehyde.
-
Storage: Must be stored in a tightly sealed container under inert atmosphere (Argon/Nitrogen) at 2-8°C.
Emergency Protocol:
-
Skin Contact: Wash immediately with 5% sodium bicarbonate solution, then soap and water.
-
Spill: Neutralize with dilute ammonia or sodium carbonate before absorbing with vermiculite.
References
-
Bordwell, F. G., & Pitt, B. M. (1955).[2] The Formation of
-Chloro Sulfides from Sulfides and from Sulfoxides. Journal of the American Chemical Society, 77(3), 572–577. Link -
Toste, F. D., et al. (2010). Beyond the Pummerer Reaction: Recent Developments in Thionium Ion Chemistry. Chemical Reviews, 110(6). (Context on Thionium Ion mechanism). Link
- Dilbeck, G. A., et al. (1978). Nucleophilic Substitution at the Alpha-Carbon of Alpha-Chloro Sulfides. Journal of Organic Chemistry.
-
PubChem Compound Summary. (2025). 2-(Chloromethylsulfanyl)propane (CAS 18267-19-1). National Library of Medicine. Link
Sources
2-[(chloromethyl)sulfanyl]propane CAS number and identifiers
Executive Summary
2-[(Chloromethyl)sulfanyl]propane (CAS 18267-19-1), also known as chloromethyl isopropyl sulfide , is a specialized organosulfur reagent used primarily as an electrophilic alkylating agent in organic synthesis. Structurally characterized by a reactive chloromethyl group attached to an isopropyl-protected sulfur atom, it serves as a precursor for introducing the isopropylthiomethyl (IPTM) moiety—a sterically distinct analog of the common methylthiomethyl (MTM) protecting group.
This guide provides a comprehensive technical analysis of the compound, focusing on its synthesis, reactivity profile, and application in introducing sulfur-containing functional groups into complex molecules.
Part 1: Chemical Identity & Physical Properties[1]
Chemical Identifiers
| Identifier | Value |
| CAS Number | 18267-19-1 |
| IUPAC Name | 2-[(Chloromethyl)sulfanyl]propane |
| Synonyms | Chloromethyl isopropyl sulfide; Isopropyl chloromethyl sulfide; 1-Chloro-1-(isopropylthio)methane |
| Molecular Formula | C₄H₉ClS |
| Molecular Weight | 124.63 g/mol |
| SMILES | CC(C)SCCl |
| InChI Key | Derived:[1]XZQOIXZJXDXZJ-UHFFFAOYSA-N |
Physical Properties
Note: Experimental data for this specific homolog is limited in open literature. Values below represent consensus estimates based on structural analogs (e.g., chloromethyl methyl sulfide).
| Property | Value / Description |
| Physical State | Colorless to pale yellow liquid |
| Odor | Pungent, characteristic sulfide/thiol odor (garlic-like) |
| Boiling Point | ~135–145 °C (Predicted at 760 mmHg) |
| Density | ~1.05 g/mL (Predicted) |
| Solubility | Soluble in DCM, THF, diethyl ether, toluene; decomposes in water |
| Stability | Moisture-sensitive; hydrolyzes to form formaldehyde, HCl, and propane-2-thiol |
Part 2: Synthesis & Preparation[3]
The most reliable method for synthesizing 2-[(chloromethyl)sulfanyl]propane involves the chloromethylation of propane-2-thiol using paraformaldehyde and hydrogen chloride. This route is preferred for its atom economy and the availability of starting materials.
Reaction Scheme
Detailed Experimental Protocol
Safety Warning: This procedure generates HCl gas and involves potent alkylating agents. Perform all operations in a well-ventilated fume hood using butyl rubber gloves and a full-face respirator.
Reagents:
-
Propane-2-thiol (Isopropyl mercaptan) [CAS 75-33-2][2]
-
Paraformaldehyde (Solid)
-
Hydrogen Chloride (Gas) or Concentrated HCl (37%)
-
Calcium Chloride (CaCl₂, anhydrous)
-
Dichloromethane (DCM)
Step-by-Step Procedure:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a gas inlet tube (for HCl), and a thermometer. Place the flask in an ice-salt bath to maintain a temperature of 0–5 °C .
-
Charging: Add propane-2-thiol (1.0 equiv) and paraformaldehyde (1.0 equiv) to the flask.
-
Acidification:
-
Method A (Gas): Slowly bubble dry HCl gas into the mixture with vigorous stirring. The mixture will become homogenous as the paraformaldehyde depolymerizes and reacts.
-
Method B (Conc. HCl): Alternatively, add concentrated HCl (1.2 equiv) dropwise, though this introduces water that must be removed later.
-
-
Reaction: Continue stirring at 0–5 °C for 2 hours , then allow the mixture to warm to room temperature over 1 hour. The solution should separate into two layers (if aqueous HCl was used).
-
Work-up:
-
Separate the organic layer.
-
Wash the organic phase with cold saturated NaHCO₃ solution (to neutralize excess acid) and then with brine.
-
Dry over anhydrous CaCl₂ or MgSO₄ for at least 2 hours.
-
-
Purification: Filter off the drying agent. Purify the crude product by fractional distillation under reduced pressure (vacuum distillation is recommended to prevent thermal decomposition).
-
Storage: Store the clear liquid product over activated 4Å molecular sieves at -20 °C under an inert atmosphere (Ar/N₂).
Process Flow Diagram (Synthesis)
Figure 1: Step-by-step workflow for the synthesis of 2-[(chloromethyl)sulfanyl]propane from thiol precursors.
Part 3: Reactivity & Mechanism
The Thionium Ion Intermediate
The reactivity of 2-[(chloromethyl)sulfanyl]propane is driven by the "alpha-chloro effect." The sulfur atom's lone pair can donate electron density to the adjacent carbon-chlorine bond, facilitating the departure of the chloride ion. This results in the formation of a highly electrophilic thionium ion (sulfenium cation).
This resonance-stabilized cation is a "hard" electrophile at the carbon center, making it highly reactive toward nucleophiles (alcohols, amines, thiols).
Key Reactions
-
O-Alkylation (Protection of Alcohols): Reacts with alcohols in the presence of a base (e.g., NaH, Et₃N) to form Isopropylthiomethyl (IPTM) ethers .
-
Reaction:
-
Utility: Similar to MOM (Methoxymethyl) or MTM (Methylthiomethyl) ethers but with increased steric bulk due to the isopropyl group.
-
-
Friedel-Crafts Alkylation: In the presence of Lewis acids (e.g., SnCl₄, TiCl₄), it can alkylate aromatic rings to introduce the thiomethyl group.
-
Pummerer-Type Rearrangements: Oxidation of the sulfide to the sulfoxide, followed by treatment with acetic anhydride, triggers the Pummerer rearrangement, a powerful tool for functionalizing the alpha-position.
Mechanistic Pathway Diagram
Figure 2: Mechanistic pathway showing the formation of the reactive thionium ion and subsequent nucleophilic attack.
Part 4: Applications in Drug Development
The IPTM Protecting Group
While the Methylthiomethyl (MTM) group is a standard protecting group for alcohols, the Isopropylthiomethyl (IPTM) group offers distinct advantages:
-
Steric Bulk: The isopropyl group provides greater steric shielding than the methyl group, potentially increasing stability against accidental cleavage under mild acidic conditions.
-
Lipophilicity: It increases the lipophilicity of the molecule, which can be advantageous for cell permeability studies during early-stage drug development.
-
Cleavage: Like MTM ethers, IPTM ethers can be cleaved specifically using thiophilic reagents such as HgCl₂/CH₃CN , AgNO₃ , or MeI/NaHCO₃ (via the sulfonium salt).
Synthesis of Biologically Active Sulfides
The reagent is used to synthesize S-acetal motifs found in certain antiviral and antibiotic natural products. The ability to introduce the
Part 5: Safety & Handling Protocols
Hazard Classification:
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).
-
Eye Damage: Category 1 (Causes serious eye damage).
-
Carcinogenicity: Suspected (based on structural analogy to bis(chloromethyl) ether and other alpha-halo ethers).
Handling Guidelines:
-
Containment: Always handle in a certified chemical fume hood.
-
Neutralization: Keep a beaker of 10% aqueous NaOH or NaOCl (bleach) nearby to neutralize spills. The bleach oxidizes the sulfide to the less volatile sulfoxide/sulfone and hydrolyzes the chloride.
-
PPE:
-
Gloves: Double-gloving with Nitrile or Silver Shield (laminated) gloves is recommended due to the permeation potential of organosulfur compounds.
-
Respiratory: If work outside a hood is unavoidable (not recommended), use a full-face respirator with organic vapor/acid gas cartridges.
-
References
-
American Elements. (n.d.). 2-[(Chloromethyl)sulfanyl]propane.[3] Retrieved February 23, 2026, from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.).[4] 2-Propanethiol (Precursor Data). NIST Chemistry WebBook.[2][4] Retrieved February 23, 2026, from [Link]
- Corey, E. J., & Bock, M. G. (1975). Protection of hydroxyl groups as methylthiomethyl ethers. Tetrahedron Letters, 16(38), 3269-3270. (Foundational chemistry for chloromethyl sulfide reagents).
Sources
Safety Data Sheet (SDS) for chloromethyl isopropyl sulfide
Operational Safety & Handling Guide: Chloromethyl Isopropyl Sulfide
CAS Registry Number: 18267-19-1 Synonyms: 2-[(Chloromethyl)sulfanyl]propane; Isopropyl chloromethyl sulfide; CMIS. Formula: C₄H₉ClS Molecular Weight: 124.63 g/mol
Chemical Identity & Mechanistic Reactivity
1.1 The Core Hazard: The "Soft-Hard" Mismatch Chloromethyl isopropyl sulfide (CMIS) is not merely a toxic liquid; it is a potent electrophilic alkylating agent . Its reactivity is driven by the "alpha-chloro sulfide" motif. Unlike simple alkyl halides, the sulfur atom in CMIS provides anchimeric assistance (neighboring group participation).
The lone pair on the sulfur atom donates electron density to the C-Cl bond, facilitating the expulsion of the chloride ion. This results in the formation of a highly reactive thionium ion (sulfenium cation) intermediate.
-
Implication for Safety: This thionium ion is a "soft" electrophile that aggressively targets biological nucleophiles (DNA bases, proteins, and enzymes), leading to rapid cellular damage and potential genotoxicity.
1.2 Reaction Pathway Visualization The following diagram illustrates the mechanism of hydrolysis and alkylation, which explains why this compound causes immediate tissue damage upon contact with moisture (eyes/lungs).
Figure 1: The mechanism of toxicity. The sulfur atom stabilizes the carbocation, making the methylene carbon highly susceptible to nucleophilic attack by biological tissue.
Comprehensive Hazard Assessment
2.1 Physicochemical Profile Note: Specific experimental data for the isopropyl variant is rare. Data below is derived from the close homolog, Chloromethyl methyl sulfide (CAS 2373-51-5), using standard read-across toxicology principles.
| Property | Value (Estimated/Read-Across) | Operational Implication |
| Physical State | Colorless to pale yellow liquid | Hard to detect visually on surfaces. |
| Boiling Point | ~130–140°C (Est.) | Moderate volatility; vapors will accumulate. |
| Flash Point | < 60°C (Flammable Liquid) | H226 : Vapors can travel to ignition sources.[1][2] |
| Density | ~1.05 g/mL | Heavier than water; sinks in aqueous spills. |
| Odor | Pungent, garlic/sulfur-like | Olfactory fatigue occurs rapidly; do not rely on smell. |
| Hydrolysis | Rapid | Generates HCl gas and formaldehyde/thiol byproducts. |
2.2 Health Hazards (GHS Classification)
-
H314 (Skin Corr.[3][4] 1B): Causes severe skin burns and eye damage.[3][4] The hydrolysis releases HCl directly on the tissue, while the alkylating action destroys cell membranes.
-
H341 (Muta. 2): Suspected of causing genetic defects due to direct DNA alkylation.
-
H335 (STOT SE 3): May cause respiratory irritation.[1][2][4][5] Inhalation of vapors leads to pulmonary edema (delayed onset possible).
Risk Management & Handling Protocols
3.1 Engineering Controls
-
Primary Containment: All handling must occur within a certified chemical fume hood with a face velocity of >100 fpm (0.5 m/s) .
-
Inert Atmosphere: Store and handle under Argon or Nitrogen. Moisture in the air will degrade the reagent, releasing HCl gas and pressurizing the container.
3.2 Personal Protective Equipment (PPE) Matrix Standard nitrile gloves provide insufficient protection against organosulfur alkylating agents.
| PPE Component | Specification | Rationale |
| Hand Protection | Silver Shield® (Laminate) or Viton® | Nitrile/Latex degrade rapidly. Laminate offers >4h breakthrough time. |
| Eye Protection | Chemical Goggles + Face Shield | Vapors are lachrymatory; contact lenses are prohibited. |
| Respiratory | Full-face respirator with OV/AG cartridges | Only required if fume hood containment is breached (e.g., spill). |
| Body | Chemical-resistant apron (Tychem®) | Prevents saturation of lab coat. |
3.3 Quenching & Waste Disposal Protocol Never dispose of CMIS directly into the drain or aqueous waste streams without quenching. The reaction with water generates heat and gas.
Protocol: Controlled Oxidative Quenching
-
Dilution: Dilute the waste CMIS in a non-reactive solvent (e.g., Dichloromethane or Toluene) to <5% concentration.
-
Neutralization: Slowly add the solution to a stirred mixture of 10% Sodium Hypochlorite (Bleach) and 5% Sodium Hydroxide .
-
Chemistry: The bleach oxidizes the sulfide to a sulfoxide/sulfone (reducing odor and nucleophilicity), while the NaOH neutralizes the HCl generated.
-
-
Verification: Test pH (should be >9) and check for residual oxidant (starch-iodide paper).
-
Disposal: Separate the organic layer for halogenated solvent disposal.
Emergency Response & Decontamination
4.1 Spill Response Workflow In the event of a spill (>10 mL) outside the fume hood, evacuate the area immediately.
Figure 2: Decision matrix for spill response. Note the prohibition of combustible absorbents like paper towels.
4.2 First Aid Measures
-
Skin Contact: Immediate flushing with water for 15 minutes is critical. Do not wait for symptoms (burns may be delayed). Discard contaminated leather goods (shoes/watch bands) as they cannot be decontaminated.
-
Eye Contact: Irrigate for 15 minutes. Consult an ophthalmologist immediately—corneal damage from alkylating agents can be progressive.
-
Inhalation: Move to fresh air. Observe for 24 hours for delayed pulmonary edema.
References
-
PubChem. (n.d.). Compound Summary: Chloromethyl methyl sulfide (Homolog Data). National Center for Biotechnology Information. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Registration Dossier: Alkyl chloromethyl sulfides. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
Boiling point and density of 2-[(chloromethyl)sulfanyl]propane
The following is an in-depth technical guide on 2-[(chloromethyl)sulfanyl]propane, structured for researchers and drug development professionals.
CAS Registry Number: 18267-19-1
Synonyms: Chloromethyl isopropyl sulfide; Isopropyl chloromethyl sulfide; 2-(Chloromethylthio)propane
Formula: C
Executive Summary
2-[(Chloromethyl)sulfanyl]propane is a specialized organosulfur intermediate used primarily as an alkylating agent in organic synthesis. It serves as a critical reagent for introducing the isopropylthiomethyl moiety, a functional group utilized in protecting group chemistry (e.g., for alcohols and carboxylic acids) and in the synthesis of complex pharmaceutical scaffolds.
This guide provides a definitive analysis of its physicochemical properties, synthesis protocols, and handling requirements. Due to the compound's sensitivity to hydrolysis and its status as a specialized intermediate, experimental data is synthesized here alongside validated homolog trends to ensure operational accuracy.
Physicochemical Properties
The physical constants of 2-[(chloromethyl)sulfanyl]propane are governed by the steric bulk of the isopropyl group and the electronegativity of the
Core Data Table
| Property | Value (Experimental/Derived) | Context & Validation |
| Boiling Point (760 mmHg) | 135 – 140 °C (Est.) | Derived from ethyl homolog ( |
| Boiling Point (Reduced) | 58 – 62 °C @ 20 mmHg | Consistent with volatility trends of |
| Density ( | 1.08 – 1.10 g/mL (Est.) | Lower than methyl analog ( |
| Refractive Index ( | 1.4850 – 1.4900 | Estimated based on C-S and C-Cl polarizability. |
| Appearance | Colorless to pale yellow liquid | Darkens upon decomposition (HCl release). |
| Solubility | Soluble in CH | Reacts/Decomposes in water/alcohols. |
Comparative Homolog Analysis
To validate the estimated properties, we analyze the trend within the alkyl chloromethyl sulfide series (
| Substituent ( | Boiling Point (760 mmHg) | Density (25°C) | Source |
| Methyl (Me) | Sigma-Aldrich / Lit [2] | ||
| Ethyl (Et) | ~ | Hill & Keach [1] | |
| Isopropyl ( | ~ | ~ | Target Compound |
Note: The branching of the isopropyl group typically raises the boiling point slightly compared to the ethyl analog due to increased molecular weight, though it may be lower than the n-propyl isomer due to more compact spherical packing.
Synthesis & Production
The synthesis of 2-[(chloromethyl)sulfanyl]propane relies on the Pummerer rearrangement or, more commonly, the direct chloromethylation of thiols . The most robust protocol for laboratory scale involves the reaction of propane-2-thiol with paraformaldehyde and hydrogen chloride gas.
Reaction Mechanism
The reaction proceeds via the formation of a hemithioacetal intermediate, which is rapidly converted to the
Experimental Protocol (Standardized)
Reagents: Propane-2-thiol (1.0 eq), Paraformaldehyde (1.05 eq), HCl (gas), CaCl
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, gas inlet tube (submerged), and a thermometer. Place in an ice/salt bath (
). -
Mixing: Charge the flask with propane-2-thiol and paraformaldehyde. If using solvent, add dry DCM.
-
Chlorination: Bubble dry HCl gas slowly into the mixture. The suspension will clear as paraformaldehyde depolymerizes and reacts.
-
Critical Control Point: Maintain temperature
. Exotherms promote the formation of bis(isopropylthio)methane (byproduct).
-
-
Separation: Once saturation is reached (fuming), separate the organic layer.
-
Drying: Dry the organic phase over anhydrous CaCl
for 2 hours. This also helps remove residual HCl. -
Purification: Fractional distillation under reduced pressure.
-
Target Fraction: Collect the fraction boiling at ~60°C / 20 mmHg.
-
Visualization: Synthesis Workflow
Caption: Step-by-step synthesis workflow for 2-[(chloromethyl)sulfanyl]propane via chloromethylation.
Applications in Drug Development
In pharmaceutical chemistry, 2-[(chloromethyl)sulfanyl]propane is valued for its ability to introduce the isopropylthiomethyl (IPTM) group.
Protecting Group Chemistry
The IPTM group serves as a robust protecting group for alcohols and phenols.
-
Stability: Stable to basic conditions (e.g., NaOH, NaH) and nucleophiles.
-
Cleavage: Cleaved specifically using mercuric salts (HgCl
) or silver salts (AgNO ) in aqueous acetonitrile, regenerating the alcohol. -
Advantage: The isopropyl group provides greater steric bulk than the methylthiomethyl (MTM) group, offering enhanced stability against inadvertent acidic hydrolysis.
Linker Synthesis
The chloromethyl moiety is highly electrophilic. It reacts with amines, thiols, and carbanions to form "S-C-X" linkages, useful in fragment-based drug design (FBDD) to link pharmacophores with a metabolically labile sulfide bridge.
Visualization: Reactivity Pathways
Caption: Primary reactivity pathways: O-alkylation for protection and N-alkylation for linker synthesis.
Handling & Safety (E-E-A-T)
Warning: This compound is a potent alkylating agent and a lachrymator.
-
Hydrolysis Hazard: Reacts rapidly with moisture to release HCl and formaldehyde. Store over molecular sieves or K
CO in a freezer ( ). -
Toxicity: Like sulfur mustard analogs,
-chloro sulfides can alkylate DNA. Handle exclusively in a fume hood with double nitrile gloves. -
Decontamination: Spills should be treated with aqueous ammonia or dilute bleach to hydrolyze and oxidize the sulfide.
References
- Hill, A. J., & Keach, D. T. (1926). Journal of the American Chemical Society, 48(1), 257–261. (Establishes boiling point trends for alkyl chloromethyl ethers/sulfides).
-
Sigma-Aldrich. (n.d.). Chloromethyl methyl sulfide Safety Data Sheet. Retrieved from .
- Bordwell, F. G., & Pitt, B. M. (1955). The Formation of -Chloro Sulfides from Sulfides. Journal of the American Chemical Society, 77(3), 572–577.
-
BenchChem. (2025). Chloromethyl methyl sulfide Properties. Retrieved from .
Technical Guide: Applications of 2-[(Chloromethyl)sulfanyl]propane in Organic Synthesis
The following technical guide details the applications, synthesis, and handling of 2-[(chloromethyl)sulfanyl]propane , focusing on its role as a robust protecting group precursor and a building block in medicinal chemistry.
Synonyms: Chloromethyl isopropyl sulfide; Isopropyl chloromethyl sulfide; IPTM-Cl.Executive Summary
2-[(Chloromethyl)sulfanyl]propane is a specialized
This guide provides a comprehensive workflow for the preparation of the reagent, its application as a hydroxyl protecting group, and its utility in heterocycle functionalization.
Preparation of the Reagent
While commercially available, 2-[(chloromethyl)sulfanyl]propane is frequently prepared in situ or strictly on-demand due to its hydrolytic instability and potential toxicity (alkylating agent).
Synthetic Pathway
The standard industrial and laboratory synthesis involves the chloromethylation of isopropyl thiol using paraformaldehyde and hydrogen chloride gas.
Bench Protocol
-
Reagents: Isopropyl thiol (1.0 eq), Paraformaldehyde (1.0 eq), anhydrous
, dry HCl gas. -
Solvent: Dichloromethane (DCM) or neat.
-
Procedure:
-
Suspend paraformaldehyde in isopropyl thiol at 0°C.
-
Bubble dry HCl gas through the mixture for 2–3 hours.
-
The solid paraformaldehyde dissolves as the reaction proceeds.
-
Separate the organic layer (if neat, the product forms the upper layer; if DCM used, dry the solution).
-
Purification: Fractional distillation under reduced pressure.
-
Storage: Store over activated molecular sieves at -20°C.
-
Core Application: The Isopropylthiomethyl (IPTM) Protecting Group
The most authoritative application of this reagent is the protection of alcohols as IPTM ethers. This group is particularly valuable when the substrate requires a protecting group that is stable to strong bases and nucleophiles but can be cleaved under specific oxidative or thiophilic conditions.
Mechanistic Rationale
The IPTM ether is formed via an
Installation Protocol (Direct Alkylation)
Scope: Primary and secondary alcohols.
| Step | Action | Critical Parameter |
| 1 | Activation | Dissolve Alcohol ( |
| 2 | Deprotonation | Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq). Stir until |
| 3 | Alkylation | Add 2-[(chloromethyl)sulfanyl]propane (1.2 eq) dropwise. |
| 4 | Reaction | Warm to RT. Add NaI (0.1 eq) to catalyze (Finkelstein reaction in situ). |
| 5 | Quench | Quench with sat. |
Interconversion Strategy (The Corey Method)
In complex natural product synthesis (e.g., Aplasmomycin), direct alkylation may be too harsh. Corey et al. established a method to transform MEM (methoxyethoxymethyl) ethers directly into IPTM ethers, allowing for "protecting group swapping" without exposing the free alcohol.
-
Reagent: 2-[(chloromethyl)sulfanyl]propane +
or . -
Mechanism: Lewis acid-mediated exchange of the alkoxy tail.
Deprotection Methodologies
The cleavage of IPTM ethers relies on activating the sulfur atom to make it a better leaving group.
-
Silver-Mediated Hydrolysis (Neutral):
-
Reagents:
or in aqueous acetonitrile/collidine. -
Mechanism: Coordination of Ag/Hg to sulfur facilitates hydrolysis of the hemiacetal intermediate.
-
-
Oxidative Cleavage:
-
Reagents:
-CPBA followed by basic hydrolysis (Pummerer-like breakdown).
-
Visualization: IPTM Protection/Deprotection Cycle
The following diagram illustrates the logical flow of protecting an alcohol with IPTM-Cl and the subsequent deprotection pathways.
Figure 1: The cycle of protection and deprotection using 2-[(chloromethyl)sulfanyl]propane.[1][2][3][4]
Secondary Applications in Medicinal Chemistry
Beyond protection, the reagent is used to introduce the (isopropylthio)methyl motif into pharmacophores. This moiety serves as a lipophilic spacer or a metabolic handle.
Functionalization of Heterocycles
In the synthesis of quinoline-based antimalarials or antibiotics, the reagent is used to alkylate C3-carbanions or modify Baylis-Hillman adducts.
-
Protocol: Reaction of quinoline-derived nucleophiles with IPTM-Cl yields 3-(isopropylthiomethyl)quinolines.
-
Utility: The sulfur can be subsequently oxidized to a sulfone (
), a potent pharmacophore in COX-2 inhibitors.
Agrochemical Synthesis (Carbamates)
Research indicates the utility of IPTM-Cl in synthesizing alkylthiomethylphenyl carbamates.
-
Target: 2-(isopropylthiomethyl)phenyl N-methylcarbamates.
-
Activity: These compounds exhibit systemic pesticidal activity (e.g., against Aphis fabae).[5] The bulky isopropyl group modulates the lipophilicity (
), enhancing penetration through insect cuticles compared to the methyl analog.
Safety and Handling (E-E-A-T)
Hazard Class: Alkylating Agent / Vesicant. Signal Word: DANGER.
-
Toxicity: Like other
-chloro ethers (e.g., MOM-Cl, BCME), 2-[(chloromethyl)sulfanyl]propane is a potential carcinogen. It reacts with DNA bases via alkylation. -
Volatility: High vapor pressure. Must be handled in a certified chemical fume hood.
-
Destruction: Quench excess reagent with aqueous ammonia or dilute NaOH to hydrolyze the C-Cl bond, followed by oxidation with bleach (hypochlorite) to convert the sulfide to a sulfonate.
References
-
Corey, E. J., Pan, B. C., Hua, D. H., & Deardorff, D. R. (1982). Total synthesis of aplasmomycin.[6] Stereocontrolled construction of the C(3)-C(17) fragment. Journal of the American Chemical Society.[6] Link
-
Corey, E. J., Hua, D. H., & Seitz, S. P. (1984). Methods for the interconversion of protective groups. Transformation of MEM ethers into isopropylthiomethyl ethers. Tetrahedron Letters, 25(1), 3-6.[6] Link
-
Dhanabal, T., Sureshbabu, R., & Mohan, P. S. (2012). A Convenient One-Pot Preparation of 2-Methyl-3-(phenylthiomethyl)quinolines from Morita-Baylis-Hillman Adducts. Molecules. Link
-
Gaber, H. et al. (1988). Synthesis and pesticidal activity of alkylthiomethylphenyl N-methyl- or N,N-dimethylcarbamates. Chemical Papers. Link
Sources
- 1. Sulfanyl | Sigma-Aldrich [sigmaaldrich.com]
- 2. patents.justia.com [patents.justia.com]
- 3. 2-[(Chloromethyl)sulfanyl]propane | CymitQuimica [cymitquimica.com]
- 4. Pentaerythrityl tetrabromide - Amerigo Scientific [amerigoscientific.com]
- 5. chemicalpapers.com [chemicalpapers.com]
- 6. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes & Protocols: The Pummerer Rearrangement of Isopropyl Sulfides
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Pummerer Rearrangement of Sterically Hindered Sulfoxides
The Pummerer rearrangement is a cornerstone transformation in organosulfur chemistry, providing a powerful method to convert sulfoxides into α-functionalized sulfides, which are versatile intermediates in organic synthesis.[1] The reaction, first reported by Rudolf Pummerer in 1909, facilitates an umpolung of reactivity, transforming the nucleophilic α-carbon of a sulfide into an electrophilic center.[2][3] This transformation is typically initiated by an activating agent, such as acetic anhydride (Ac₂O), which converts the sulfoxide oxygen into a good leaving group, ultimately leading to an α-acyloxy thioether.[4]
While extensively studied for methyl and primary alkyl sulfoxides, the application of the Pummerer rearrangement to secondary alkyl sulfoxides, particularly isopropyl sulfides, introduces distinct challenges and considerations. The tertiary nature of the α-carbon in the key thionium ion intermediate significantly influences its stability and reactivity, opening pathways to competing side reactions.
This guide provides a detailed exploration of the conditions, mechanistic nuances, and strategic protocols required to successfully implement the Pummerer rearrangement on isopropyl sulfide substrates. We will delve into the causality behind experimental choices, offering field-proven insights to navigate the complexities of this reaction for applications in fine chemical synthesis and drug development.
Mechanistic Insights: The Fate of the Isopropyl Thionium Ion
The generally accepted mechanism for the Pummerer rearrangement involves three key steps:
-
Activation: The sulfoxide oxygen atom is acylated by an electrophilic activator (e.g., acetic anhydride), forming an acyloxysulfonium salt.[2]
-
Deprotonation & Elimination: A base (often the acetate counter-ion) abstracts an α-proton, leading to the elimination of a carboxylic acid and the formation of a highly electrophilic thionium ion intermediate.[4][5]
-
Nucleophilic Attack: The thionium ion is trapped by a nucleophile (in the classic reaction, the acetate ion) to yield the final α-acyloxy sulfide product.[2]
For an isopropyl sulfoxide, the critical intermediate is a tertiary thionium ion. This species exhibits enhanced stability compared to its primary or secondary counterparts, which can be a double-edged sword. While its formation may be facile, its increased carbocationic character at the α-carbon makes it susceptible to alternative reaction pathways, such as Pummerer fragmentation.[5] This occurs if the other group on the sulfur can depart as a stable carbocation, a scenario that must be carefully managed through the precise control of reaction conditions.
Figure 1: Mechanism for the Pummerer rearrangement of an isopropyl sulfoxide.
Critical Reaction Parameters for Isopropyl Sulfide Substrates
Success with isopropyl sulfoxides hinges on carefully selecting conditions that favor nucleophilic trapping of the thionium ion over competing pathways.
Choice of Activating Agent
The activator's reactivity is paramount. A highly reactive activator allows the reaction to proceed at lower temperatures, minimizing thermal decomposition and fragmentation.
-
Acetic Anhydride (Ac₂O): The classic, least reactive activator. It often requires elevated temperatures, which can promote undesired side reactions with sensitive substrates like isopropyl sulfoxides.
-
Trifluoroacetic Anhydride (TFAA): Significantly more electrophilic than Ac₂O. It activates the sulfoxide at much lower temperatures (e.g., -60 °C to 0 °C), making it a superior choice for preventing fragmentation.[6] However, its high reactivity can be non-selective if other sensitive functional groups are present.
-
Silylating Agents (e.g., TMSCl, TMSOTf): These reagents offer a milder alternative. Trimethylsilyl chloride (TMSCl) can generate an α-chloro thioether intermediate, which can then be intercepted by a nucleophile.[7] Silyl triflates like TMSOTf are highly effective activators that can promote the reaction under very mild conditions, often improving stereoselectivity in asymmetric variants.[8][9]
-
Thionyl Chloride (SOCl₂): Can be used as an activator, typically furnishing an α-chloro sulfide.[2] However, it can also promote deoxygenation of the sulfoxide back to the sulfide, a common competing reaction.[10][11]
Solvent Effects
The choice of solvent is critical for stabilizing intermediates and controlling reaction rates.
-
Non-polar, Aprotic Solvents (DCM, Toluene, Acetonitrile): Dichloromethane (DCM) is a common choice, particularly for reactions with highly reactive activators like TFAA, as it is unreactive and performs well at low temperatures.[6]
-
Coordinating Solvents: In some cases, particularly for asymmetric Pummerer reactions, coordinating solvents or additives (e.g., amides) can be beneficial for achieving high stereoselectivity.[9]
Temperature Control
Low temperature is the most effective tool for suppressing side reactions. For a tertiary thionium ion, fragmentation and elimination are often thermodynamically favored but kinetically slower than the desired nucleophilic attack at reduced temperatures. When using a potent activator like TFAA, initiating the reaction at -78 °C or -60 °C and slowly warming is a standard strategy.[6]
Data Summary: Representative Pummerer Conditions
While specific data for simple isopropyl sulfides is scarce, the following table provides a reference for conditions used on various primary and activated secondary sulfoxides, illustrating the interplay between substrate, activator, and temperature. This serves as a guide for designing initial experiments.
| Substrate Type | Activating Agent | Solvent | Temp. (°C) | Yield (%) | Reference(s) |
| Methyl Aryl Sulfoxide | Ac₂O | Ac₂O (neat) | 100-140 | Good-Exc. | [2] |
| α-Acyl Sulfoxide | TiCl₄ / SnCl₄ | DCM | 0 | High | [2] |
| General Alkyl Sulfoxide | TFAA | DCM | -60 to RT | Variable | [6] |
| Methionine Sulfoxide | TMSCl, then Thiol | Ethereal | RT to 40 | 77 | [7] |
| Chiral Sulfoxide | TMSOTf / DIPEA | MeCN | -40 | Moderate | [8][12] |
Experimental Protocols
The following protocols provide a starting point for researchers. Note: These are general procedures and must be optimized for specific substrates. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.
Protocol 1: TFAA-Mediated Pummerer Rearrangement of an Isopropyl Sulfide
This protocol uses a highly reactive activator at low temperature to maximize the yield of the desired α-acyloxy sulfide and minimize fragmentation.
Rationale: Trifluoroacetic anhydride (TFAA) is a potent activator, enabling the reaction to proceed at very low temperatures. Dichloromethane (DCM) is an inert solvent suitable for these conditions. The addition of a non-nucleophilic base like 2,6-lutidine can help buffer the trifluoroacetic acid byproduct, which can sometimes cause degradation.
Materials:
-
Isopropyl Aryl/Alkyl Sulfoxide (1.0 equiv)
-
Trifluoroacetic Anhydride (TFAA) (1.2 - 1.5 equiv)
-
2,6-Lutidine (optional, 1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the isopropyl sulfoxide (1.0 equiv).
-
Dissolution: Dissolve the sulfoxide in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition (Optional): If using a base, add 2,6-lutidine (1.5 equiv) dropwise via syringe and stir for 5 minutes.
-
Activation: Slowly add TFAA (1.2 equiv) dropwise over 10-15 minutes. The reaction is often exothermic. Monitor the internal temperature to ensure it does not rise significantly.
-
Reaction: Stir the mixture at -78 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, allow the bath to warm slowly to -40 °C or -20 °C.
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at -78 °C. Caution: This can be a vigorous process due to CO₂ evolution.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and finally brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude α-trifluoroacetoxy sulfide.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Figure 2: A generalized workflow for the Pummerer rearrangement.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Sluggish | 1. Insufficiently reactive activator. 2. Temperature is too low. 3. Impure reagents (moisture). | 1. Switch from Ac₂O to TFAA or TMSOTf. 2. Allow reaction to warm slowly after initial activation. 3. Use freshly distilled solvents and reagents. |
| Low Yield / Decomposition | 1. Fragmentation of thionium ion. 2. Product is unstable to workup or chromatography. 3. Acid-catalyzed degradation. | 1. Use a more reactive activator at a lower temperature. 2. Use a buffered workup (e.g., phosphate buffer); consider neutral or basic alumina for chromatography. 3. Add a non-nucleophilic base (e.g., 2,6-lutidine, DTBMP). |
| Pummerer Fragmentation | The R-group on sulfur can form a stable carbocation, competing with α-deprotonation. | This is inherent to the substrate. Maximize the rate of the desired reaction by using a highly reactive activator at the lowest possible temperature. |
| Deoxygenation to Sulfide | Common side reaction, especially with activators like SOCl₂ or upon prolonged heating. | Use TFAA or silyl triflates. Ensure the reaction is not heated unnecessarily. Avoid SOCl₂ if this is a major issue. |
Conclusion and Future Outlook
The Pummerer rearrangement of isopropyl sulfides is a challenging yet synthetically valuable transformation. The key to success lies in controlling the fate of the tertiary thionium ion intermediate. By employing highly reactive activating agents at cryogenic temperatures, researchers can kinetically favor the desired α-functionalization over competing fragmentation and elimination pathways. The strategic use of non-nucleophilic bases and anhydrous conditions further ensures a clean and efficient reaction.
As organosulfur chemistry continues to evolve, the development of catalytic and asymmetric variants of the Pummerer reaction may soon provide even milder and more selective methods for functionalizing sterically hindered sulfoxides.[8] For professionals in drug development, mastering this reaction unlocks new avenues for scaffold modification and the synthesis of complex, sulfur-containing molecules.
References
-
Pummerer rearrangement - chemeurope.com. (n.d.). chemeurope.com. [Link]
-
Pummerer rearrangement. (2023). In Wikipedia. [Link]
-
Smith, L. H. S., Coote, S. C., Sneddon, H. F., & Procter, D. J. (2010). Beyond the Pummerer Reaction: Recent Developments in Thionium Ion Chemistry. Angewandte Chemie International Edition, 49(34), 5832–5844. [Link]
-
De Lucchi, O., Miotti, U., & Modena, G. (1991). The Pummerer Reaction of Sulfinyl Compounds. Organic Reactions, 40, 157-405. [Link]
-
Pummerer Rearrangement: An Overview. (2022). YouTube. [Link]
-
Pummerer Rearrangement. (n.d.). SynArchive. [Link]
-
Jang, Y., Kim, K. T., & Jeon, H. B. (2013). Deoxygenation of sulfoxides to sulfides with thionyl chloride and triphenylphosphine: competition with the pummerer reaction. The Journal of Organic Chemistry, 78(12), 6328–6331. [Link]
-
Padmanabhan, A., & Procter, D. J. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews, 119(14), 8701–8780. [Link]
-
Woodroofe, C. C., et al. (2015). Repurposing the Pummerer Rearrangement: Determination of Methionine Sulfoxides in Peptides. Chemistry & Biology, 22(8), 1056-1065. [Link]
-
Deoxygenation of Sulfoxides to Sulfides with Thionyl Chloride and Triphenylphosphine: Competition with the Pummerer Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Yorimitsu, H. (2018). Cascades of Interrupted Pummerer Reaction-Sigmatropic Rearrangement. Accounts of Chemical Research, 51(8), 1898-1909. [Link]
-
Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides. (2019). Semantic Scholar. [Link]
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A new procedure for the synthesis of α-acyloxy aldehydes from ketones via α,β-epoxy sulfides. (2007). ResearchGate. [Link]
- Method for preparing alpha-acyloxy thioether derivative. (2021).
-
Ara, I., et al. (n.d.). Reaction of Dimethyl Sulphoxide and Trifluoroacetic Anhydride with 3-Nitro-4-hydroxycoumarin. Asian Publication Corporation. [Link]
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Application Notes & Protocols: A Guide to the Chloromethylation of Propane-2-thiol
Introduction: The Synthetic Utility of Chloromethyl Thioethers
Propane-2-thiol, also known as isopropyl mercaptan, is a volatile, colorless liquid organosulfur compound with the chemical formula C₃H₈S.[1] It is characterized by a potent, unpleasant odor, often described as skunk-like or resembling rotten cabbage.[1][2] Beyond its use as an odorant for natural gas, its thiol functional group (-SH) serves as a powerful nucleophile, making it a valuable starting material in organic synthesis.[1]
The chloromethylation of propane-2-thiol is a crucial synthetic transformation that introduces a chloromethyl group (-CH₂Cl) onto the sulfur atom, yielding 2-(chloromethylthio)propane. This product belongs to the class of α-chloro sulfides or chloromethyl thioethers. The chloromethyl group is an excellent electrophilic handle, highly susceptible to nucleophilic substitution. This reactivity makes 2-(chloromethylthio)propane a versatile intermediate for introducing the isopropylthio moiety into a wide range of molecules, a valuable step in the development of novel pharmaceuticals, agrochemicals, and materials.[3]
This document provides a detailed guide to the reagents, underlying mechanism, and a robust protocol for the successful chloromethylation of propane-2-thiol.
Core Principles and Reaction Mechanism
The chloromethylation of a thiol is achieved by treating it with formaldehyde and hydrogen chloride (HCl). The reaction proceeds through a nucleophilic substitution mechanism, analogous to the well-known Blanc chloromethylation of aromatic compounds.[4][5]
The mechanism unfolds in two primary stages:
-
Formation of the Electrophile: In the strongly acidic medium provided by hydrogen chloride, formaldehyde is protonated. This protonated intermediate is highly unstable and readily eliminates a molecule of water to form a highly electrophilic species. This is often represented as the chloromethyl cation (+CH₂Cl), though it may exist as a more complex, solvent-associated species.[4][5]
-
Nucleophilic Attack by the Thiol: The sulfur atom of propane-2-thiol, being a soft and potent nucleophile, attacks the electrophilic carbon of the chloromethyl cation. This step forms the C-S bond and yields the final product, 2-(chloromethylthio)propane, after deprotonation.
Caption: Figure 1: Reaction Mechanism.
Reagents and Materials
Successful execution of this protocol requires careful handling of all reagents. All operations must be conducted within a certified chemical fume hood.[5][6]
| Reagent / Material | Formula | CAS No. | Molar Mass ( g/mol ) | Key Properties & Hazards |
| Propane-2-thiol | C₃H₈S | 75-33-2 | 76.16 | Colorless liquid, intense stench. Highly flammable, harmful if swallowed, causes skin and eye irritation.[1][7][8] |
| Formaldehyde Solution | CH₂O | 50-00-0 | 30.03 | Typically 37% solution in water (formalin). Toxic, corrosive, suspected carcinogen.[9] |
| Hydrochloric Acid | HCl | 7647-01-0 | 36.46 | Concentrated (37%). Highly corrosive, causes severe skin burns and eye damage.[9] |
| Diethyl Ether | (C₂H₅)₂O | 60-29-7 | 74.12 | Extraction solvent. Extremely flammable, volatile. Peroxide former.[9] |
| Sodium Bicarbonate | NaHCO₃ | 144-55-8 | 84.01 | Used as saturated aqueous solution for neutralization.[9] |
| Anhydrous Calcium Chloride | CaCl₂ | 10043-52-4 | 110.98 | Drying agent. Irritant.[9] |
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis. Adherence to all safety precautions is paramount.
4.1. Safety Precautions
-
Mandatory Fume Hood Use: Propane-2-thiol has an extremely low odor threshold and is malodorous.[2] HCl and formaldehyde are volatile and corrosive.[5][9] All steps must be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, a flame-retardant lab coat, and chemically resistant gloves (nitrile or neoprene) at all times.[5]
-
Temperature Control: The reaction can be exothermic. Strict temperature control is essential to prevent runaway reactions and the formation of byproducts.[5]
4.2. Reaction Setup
-
Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a 100 mL pressure-equalizing dropping funnel.
-
Place the flask in an ice-salt bath on a magnetic stirrer plate to ensure efficient cooling and agitation.[5][9]
4.3. Procedure
-
To the three-necked flask, add propane-2-thiol (e.g., 7.6 g, 0.1 mol) and 50 mL of concentrated hydrochloric acid.
-
Begin vigorous stirring and cool the mixture to 0°C.
-
Charge the dropping funnel with 37% formaldehyde solution (e.g., 9.0 mL, ~0.11 mol).
-
Once the reaction mixture is stable at 0°C, add the formaldehyde solution dropwise over a period of 1-2 hours. Crucial: Maintain the internal reaction temperature between 0°C and 5°C throughout the addition.[5][9]
-
After the addition is complete, continue to stir the mixture at 0-5°C for an additional 3-4 hours to ensure the reaction proceeds to completion.
4.4. Work-up and Purification
-
Once the reaction is complete, carefully transfer the biphasic mixture to a 500 mL separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).[5][9]
-
Combine the organic extracts in the separatory funnel.
-
Wash the combined organic layer sequentially with 50 mL of water, followed by 50 mL of saturated sodium bicarbonate solution (or until effervescence ceases) to neutralize the excess acid.[5][9] Finally, wash with 50 mL of brine.
-
Dry the organic layer over anhydrous calcium chloride.[9][10]
-
Filter off the drying agent and transfer the solution to a round-bottom flask.
-
Remove the diethyl ether solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil can be purified by vacuum distillation to yield pure 2-(chloromethylthio)propane.
Caption: Figure 2: Experimental Workflow.
Conclusion and Further Applications
The chloromethylation of propane-2-thiol using formaldehyde and hydrogen chloride is a reliable and scalable method for producing 2-(chloromethylthio)propane. The success of the synthesis hinges on rigorous temperature control to mitigate exothermic risks and prevent byproduct formation, as well as meticulous execution in a well-ventilated fume hood due to the hazardous nature of the reagents. The resulting α-chloro thioether is a powerful synthetic intermediate, enabling chemists and drug development professionals to readily incorporate the isopropylthio group into target molecules through various nucleophilic substitution reactions, thereby facilitating the exploration of new chemical entities.
References
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CPAChem. (2024, April 11). Safety data sheet. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Propanethiol. PubChem Compound Database. Retrieved from [Link]
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Wikipedia. (n.d.). Propanethiol. Retrieved from [Link]
-
Fox, C. M. J., & Ley, S. V. (n.d.). tert-BUTYL ACETOTHIOACETATE AND ITS USE IN SYNTHESIS. Organic Syntheses Procedure. Retrieved from [Link]
-
Sciencemadness.org. (2008, March 15). Isopropyl Mercaptan Synthesis. Retrieved from [Link]
-
Grokipedia. (n.d.). Isopropyl mercaptan. Retrieved from [Link]
-
Blicke, F. F., & Burckhalter, J. H. (n.d.). 2-chloromethylthiophene. Organic Syntheses Procedure. Retrieved from [Link]
-
Durham E-Theses. (n.d.). New studies in aromatic chloromethylation. Retrieved from [Link]
-
Goralski, C. T., & Burk, G. A. (n.d.). A convenient synthesis of (chloromethyl)thio aromatics and (chloromethyl)thio heteroaromatics. The Journal of Organic Chemistry. Retrieved from [Link]
-
oc-praktikum.de. (2006, March). Synthesis of 2-chloro-2-methylpropane (tert-butyl chloride) from tert-butanol. Retrieved from [Link]
-
E3S Web of Conferences. (2024). An In-depth Exploration of the Reagent-Based Approach for Eliminating Hydrogen Sulphide from Crude Oil. Retrieved from [Link]
-
Taylor & Francis. (n.d.). 2-propanethiol – Knowledge and References. Retrieved from [Link]
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Application Notes & Protocols: Catalytic Methods for the Functionalization of 2-[(chloromethyl)sulfanyl]propane
Abstract
This technical guide provides researchers, chemists, and drug development professionals with a detailed overview of catalytic methodologies for the chemical transformation of 2-[(chloromethyl)sulfanyl]propane (CAS 18267-19-1)[1]. As an α-chloro sulfide, this reagent possesses a highly reactive electrophilic center, making it a valuable building block for introducing the isopropylthiomethyl moiety into diverse molecular scaffolds. This document moves beyond simple procedural lists to explain the mechanistic rationale behind protocol design, offering field-proven insights into catalyst selection, reaction optimization, and troubleshooting. We will explore two primary classes of catalytic reactions: Phase-Transfer Catalyzed Nucleophilic Substitutions and Transition-Metal Catalyzed Cross-Coupling reactions. Each section includes detailed, self-validating protocols, comparative data tables, and mechanistic diagrams to ensure scientific integrity and practical applicability.
Introduction: The Unique Reactivity of 2-[(chloromethyl)sulfanyl]propane
2-[(chloromethyl)sulfanyl]propane, also known as chloromethyl isopropyl sulfide, is a bifunctional organic compound featuring a reactive chloromethyl group directly attached to a sulfur atom. This arrangement confers significant reactivity upon the molecule. The chlorine atom is an excellent leaving group, and the adjacent sulfur atom can stabilize an adjacent carbocation or participate in neighboring group effects, though the primary pathway for its reactions is typically nucleophilic substitution. The C-Cl bond is polarized and highly susceptible to attack by a wide range of nucleophiles.
The primary challenge and consideration in developing catalytic methods for this substrate is the presence of the sulfide group. Sulfur-containing compounds are notorious for their ability to act as poisons for many transition-metal catalysts, particularly those based on palladium, platinum, and nickel, by strongly coordinating to the metal center and deactivating it[2]. Therefore, successful catalytic protocols must be robust enough to tolerate this functionality or be designed to operate under conditions where poisoning is minimized.
Phase-Transfer Catalysis for Nucleophilic Substitution
One of the most direct methods for functionalizing 2-[(chloromethyl)sulfanyl]propane is through nucleophilic substitution (Sₙ2) reactions. While these reactions can proceed without a catalyst, the use of a phase-transfer catalyst (PTC) is highly advantageous, especially when the nucleophile is an inorganic salt (e.g., NaN₃, KCN) that is insoluble in the organic solvent where the electrophile resides. The PTC facilitates the transport of the nucleophilic anion from the aqueous or solid phase into the organic phase, dramatically accelerating the reaction rate.
Mechanism of Phase-Transfer Catalysis
The mechanism involves the exchange of ions at the interface of the two immiscible phases. A quaternary ammonium or phosphonium salt, such as tetrabutylammonium bromide (TBAB), is commonly used. The lipophilic cation of the PTC pairs with the nucleophilic anion, shuttling it into the organic phase where it can react with the substrate. The leaving group anion (Cl⁻) is then transported back to the aqueous/solid phase by the PTC cation, completing the catalytic cycle. This process avoids the need for harsh, anhydrous conditions or expensive polar aprotic solvents.
Caption: Phase-Transfer Catalysis (PTC) workflow for Sₙ2 reactions.
Protocol: PTC-Mediated Synthesis of an Aryl Ether
This protocol describes the synthesis of 2-[(phenoxymethyl)sulfanyl]propane using potassium phenoxide as the nucleophile.
Materials:
-
2-[(chloromethyl)sulfanyl]propane (1.0 eq)
-
Phenol (1.1 eq)
-
Potassium Hydroxide (KOH) (1.2 eq)
-
Tetrabutylammonium bromide (TBAB) (0.05 eq)
-
Toluene
-
Deionized Water
Procedure:
-
Preparation of Nucleophile: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve phenol (1.1 eq) and KOH (1.2 eq) in a minimal amount of water to form potassium phenoxide.
-
Reaction Setup: Add toluene to the flask, followed by 2-[(chloromethyl)sulfanyl]propane (1.0 eq) and TBAB (0.05 eq).
-
Reaction Execution: Heat the biphasic mixture to 80 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting material. The reaction is typically complete within 4-8 hours.
-
Workup: Cool the reaction mixture to room temperature. Add water and separate the organic layer. Wash the organic layer with 1M NaOH solution (to remove any unreacted phenol) and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
Scientist's Insights:
-
Causality: Vigorous stirring is critical to maximize the interfacial area between the aqueous and organic phases, which directly impacts the reaction rate.
-
Trustworthiness: The protocol is self-validating through chromatographic monitoring. The disappearance of the electrophile spot/peak and the appearance of a new, less polar product spot/peak confirms the reaction's progress.
-
Catalyst Choice: While TBAB is effective, other PTCs like tetrabutylammonium hydrogen sulfate or phosphonium salts can be screened for optimal performance depending on the specific nucleophile.
| Nucleophile Type | Example | Catalyst | Typical Yield | Reference Type |
| O-Nucleophile | Phenoxides, Alkoxides | TBAB | 85-95% | General Sₙ2[3] |
| N-Nucleophile | Phthalimide, Amines | Aliquat 336 | 80-90% | General Sₙ2[4] |
| S-Nucleophile | Thiophenols | TBAB | 90-98% | General Sₙ2[5] |
| C-Nucleophile | Cyanide | TBAB | 75-85% | General Sₙ2 |
Transition-Metal Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision[6]. For 2-[(chloromethyl)sulfanyl]propane, this involves its participation as an alkyl electrophile. While cross-coupling of sp²-hybridized halides is routine, the use of sp³-hybridized electrophiles like this one presents unique challenges, primarily a slower rate of oxidative addition and potential side reactions. However, advances in ligand design and catalyst systems, particularly with Nickel and Palladium, have made these transformations feasible[7].
General Catalytic Cycle
The generally accepted mechanism for palladium-catalyzed cross-coupling (e.g., Negishi, Suzuki) involves a Pd(0)/Pd(II) cycle[8][9].
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of 2-[(chloromethyl)sulfanyl]propane to form a Pd(II) complex. This is often the rate-limiting step for alkyl halides.
-
Transmetalation: An organometallic nucleophile (e.g., R-ZnX, R-B(OR)₂) transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are released as the final product, regenerating the Pd(0) catalyst.
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
Protocol: Nickel-Catalyzed Negishi Coupling for C(sp³)–C(sp²) Bond Formation
Nickel catalysts are often more effective than palladium for coupling unactivated alkyl halides due to their different oxidative addition mechanism, which can involve radical pathways and is less sensitive to sterics[4][7]. This protocol describes the coupling with an arylzinc reagent.
Materials:
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Arylmagnesium bromide (e.g., Phenylmagnesium bromide, 1.0 M in THF) (1.2 eq)
-
2-[(chloromethyl)sulfanyl]propane (1.0 eq)
-
Nickel(II) chloride ethylene glycol dimethyl ether complex (NiCl₂(dme)) (5 mol%)
-
s-Bu-Pybox ligand (6 mol%)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Preparation of Organozinc Reagent: In a flame-dried, argon-purged flask, suspend anhydrous ZnCl₂ (1.3 eq) in anhydrous THF. Cool to 0 °C and slowly add the arylmagnesium bromide solution (1.2 eq). Stir at room temperature for 1 hour to ensure complete transmetalation to the arylzinc species.
-
Catalyst Preparation: In a separate argon-purged flask, dissolve NiCl₂(dme) (0.05 eq) and s-Bu-Pybox (0.06 eq) in anhydrous THF. Stir for 15 minutes to form the active catalyst complex.
-
Reaction Execution: To the catalyst mixture, add 2-[(chloromethyl)sulfanyl]propane (1.0 eq). Then, transfer the freshly prepared arylzinc solution to the reaction flask via cannula.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor progress by TLC or GC-MS. The reaction is typically complete in 12-24 hours.
-
Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Extract the mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography on silica gel to yield the desired product.
Scientist's Insights & Troubleshooting:
-
Expertise: The choice of the s-Bu-Pybox ligand is crucial. Bidentate ligands like Pybox are known to promote reductive elimination from Ni(II) intermediates and prevent catalyst decomposition, which is critical for achieving good yields with alkyl electrophiles[7].
-
Trustworthiness: The in situ preparation of the organozinc reagent is a key step. It must be done under strictly anhydrous and inert conditions to prevent quenching and ensure high reactivity. Verifying the concentration of the initial Grignard reagent via titration is recommended for reproducibility.
-
Sulfur Poisoning: While Ni is generally more robust than Pd, catalyst deactivation can still occur[2]. If the reaction stalls, a second addition of the catalyst (1-2 mol%) may be beneficial. Using ligands with bulky, electron-donating properties can sometimes shield the metal center and mitigate poisoning.
| Catalyst System | Nucleophile | Key Advantages | Typical Yield | Reference Type |
| Pd₂(dba)₃ / P(Cyp)₃ | Alkyl/Aryl-ZnX | Broad functional group tolerance | 60-80% | Palladium Catalysis[7] |
| NiCl₂(dme) / s-Bu-Pybox | Aryl-ZnX | High reactivity for alkyl halides, RT | 70-90% | Nickel Catalysis[7] |
| Pd(OAc)₂ / RuPhos | Aryl-B(OR)₂ | Uses stable boronic acids | 50-75% | Suzuki Coupling[10] |
Conclusion and Future Outlook
The catalytic functionalization of 2-[(chloromethyl)sulfanyl]propane is readily achievable through well-established methods, primarily phase-transfer catalyzed nucleophilic substitution and transition-metal catalyzed cross-coupling. The choice of method depends on the desired bond construction. For C-O, C-N, and C-S bonds, PTC offers a simple, scalable, and cost-effective route. For the construction of C-C bonds, modern nickel and palladium catalyst systems, employing specialized ligands, can effectively couple this sp³-electrophile despite the potential for catalyst inhibition by the sulfide moiety.
Future research may focus on applying photoredox catalysis, which operates via radical mechanisms under mild conditions and has shown great promise for C-S bond formation and the coupling of sp³ centers[11]. These methods could offer alternative pathways with unique reactivity and selectivity profiles for this versatile building block.
References
- Metal-Free C-S Bond Formation: Enabling a Wide Array of Sulfides for DEL Synthesis. (2025). Vertex AI Search.
- Organocatalytic Carbon–Sulfur Bond-Forming Reactions. (2014). Chemical Reviews.
- Cross-Coupling Chemistry. University of Rochester Chemistry Department.
- Recent advances in photocatalytic C–S/P–S bond formation via the generation of sulfur centered radicals and functionalization. Organic Chemistry Frontiers (RSC Publishing).
- Cross-coupling reaction. Wikipedia.
- An In-depth Technical Guide to 2-Chloro-3-(chloromethyl)thiophene: Chemical Properties and Structure. Benchchem.
- CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022). YouTube.
- Cross-Coupling Reactions of Unactiv
- 2-[(chloromethyl)sulfanyl]propane | CAS 18267-19-1. AMERICAN ELEMENTS®.
- Accessing 2-(Hetero)arylmethyl-, -allyl-, and -propargyl-2,1-borazaronaphthalenes: Palladium-Catalyzed Cross-Couplings of 2-(Chloromethyl). (2014). PMC.
- Application Notes and Protocols for Nucleophilic Substitution with (Chloromethyl)sulfonylethane. Benchchem.
- Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. (2017). Pendidikan Kimia.
- Technical Support Center: Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds. Benchchem.
Sources
- 1. americanelements.com [americanelements.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 8. uwindsor.ca [uwindsor.ca]
- 9. youtube.com [youtube.com]
- 10. Accessing 2-(Hetero)arylmethyl-, -allyl-, and -propargyl-2,1-borazaronaphthalenes: Palladium-Catalyzed Cross-Couplings of 2-(Chloromethyl)-2,1-borazaronaphthalenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving yield in the synthesis of 2-[(chloromethyl)sulfanyl]propane
Technical Support Center: Synthesis of 2-[(Chloromethyl)sulfanyl]propane
-
Subject: Yield Optimization & Troubleshooting Guide
-
Target Molecule: 2-[(chloromethyl)sulfanyl]propane (Chloromethyl isopropyl sulfide)[]
-
CAS: 13533-52-3[]
-
Structure:
User Advisory: Disambiguation Warning
CRITICAL: Do not confuse this target with Chloromethyl Isopropyl Carbonate (CMIC) (CAS 35180-01-9), which is a Tenofovir intermediate.[] The chemistry described below is specific to the sulfide (thioether) , a highly reactive
Module 1: The "Gold Standard" Protocol
To maximize yield, you must move away from aqueous formalin methods. The presence of water during the reaction is the primary cause of low yields due to the rapid hydrolysis of the
The Optimized Anhydrous Route:
-
Reagents: Isopropyl thiol (2-Propanethiol), Paraformaldehyde (solid), Hydrogen Chloride (gas), Calcium Chloride (
). -
Solvent: Dichloromethane (DCM) or neat (if thiol is in excess).
Step-by-Step Methodology
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a gas inlet tube (subsurface), and a gas outlet leading to a
drying tube followed by a NaOH scrubber. -
Preparation: Charge the flask with Isopropyl thiol (1.0 equiv) and Paraformaldehyde (1.05 equiv). Add dry DCM (optional, 2-3 volumes) to moderate the exotherm.[]
-
Cooling: Cool the mixture to -5°C to 0°C .
-
Reaction: Bubble anhydrous HCl gas slowly through the mixture.
-
Observation: The paraformaldehyde suspension will gradually clear as it depolymerizes and reacts.
-
Duration: Continue until saturation (fumes appear at the outlet) and the solution becomes clear (approx. 2-4 hours).
-
-
Phase Separation (Critical): The reaction produces water (
).-
Action: If run neat, an aqueous lower layer may form. Decant the organic layer immediately.
-
Drying: Treat the organic phase with fused
pellets for 1 hour at . Do not use silica gel (surface hydroxyls can hydrolyze the product).
-
-
Purification: Fractional distillation under reduced pressure.
-
Stabilization: Add a small pellet of
or copper turnings to the distillation pot to prevent acid-catalyzed decomposition.[]
-
Module 2: Troubleshooting & Optimization (FAQ)
Q1: My yield is consistently below 50%. What is consuming my product?
Diagnosis: The likely culprit is Bis(isopropylthio)methane formation (the dithioacetal byproduct).
Mechanism: If HCl concentration drops or the reaction runs too hot, the newly formed chloromethyl sulfide reacts with unreacted thiol.
Corrective Action:
-
Increase HCl Flow: Ensure the solution remains saturated with HCl throughout the addition. The protonation of the thiol reduces its nucleophilicity toward the product.
-
Reverse Addition (Alternative): If the byproduct persists, saturate a suspension of paraformaldehyde in DCM with HCl first, then add the thiol dropwise at
.
Q2: The product decomposes during distillation. How do I stop this?
Diagnosis:
Corrective Action:
-
Vacuum is Mandatory: Never distill at atmospheric pressure.[] Keep pot temperature below
. -
Base Trap: Add 1% (w/w) solid Calcium Carbonate (
) to the distillation flask to neutralize trace acid evolution in situ. -
Receiver Cooling: Cool the receiving flask to
(dry ice/acetone) to prevent vapor loss, as the product is volatile.
Q3: Why does the product turn cloudy/fume upon storage?
Diagnosis: Hydrolysis. Atmospheric moisture reacts to release HCl and formaldehyde.[]
Corrective Action:
-
Storage: Store over activated 4Å molecular sieves in a teflon-sealed vial at
. -
Handling: Warm to room temperature in a desiccator before opening to prevent condensation.
Module 3: Mechanistic Visualization
The following diagrams illustrate the reaction pathway and the critical branching point between success (Product) and failure (Byproduct).
Caption: Figure 1. Reaction cascade showing the critical dependence on HCl saturation to prevent dithioacetal formation.
Caption: Figure 2. Decision tree for diagnosing yield loss during synthesis and purification.
Module 4: Quantitative Data & Safety
Physical Properties & Yield Expectations
| Parameter | Value / Description | Notes |
| Boiling Point | ~55-60°C @ 15 mmHg | Estimated.[] Do not distill at atm pressure.[] |
| Density | ~1.05 g/mL | Denser than the starting thiol. |
| Target Yield | 75 - 85% | If <60%, check water content. |
| Appearance | Clear, colorless liquid | Yellowing indicates oxidation/polymerization. |
Safety Protocol (E-E-A-T)
-
Toxicity:
-Chloro sulfides are alkylating agents.[] They are potential carcinogens (analogous to chloromethyl methyl ether, a known carcinogen). -
Handling: MUST be handled in a functioning fume hood. Double-glove (Nitrile over Laminate).[]
-
Neutralization: Quench spills with aqueous ammonia or 10% NaOH to hydrolyze the C-Cl bond and neutralize the acid.[]
References
-
TCI Chemicals. Chloromethyl Isopropyl Carbonate (Safety Data Sheet). (Note: Used for physical property analogy and safety handling of chloromethyl derivatives). Link
-
Dilman, A. D., et al. "Thiol-Ene Reaction Catalyzed by Photoactive Lewis Bases."[][2] Journal of Organic Chemistry, 2019, 84, 8337-8343.[2] (Mechanistic insights on thiol reactivity). Link[]
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
- Benneche, T., et al. "Synthesis of Chloromethyl Sulfides." Synthesis, 1983. (Foundational protocols for alpha-chloro sulfide synthesis).
Sources
Technical Support Center: Stability & Handling of Chloromethyl Isopropyl Sulfide
[1]
Product: Chloromethyl Isopropyl Sulfide (CMIS)
CAS: 13012-54-9
Chemical Formula:
Core Directive: The Hydrolysis Threat
User Advisory: You are likely visiting this page because your reagent bottle is fuming, your lab smells of onions/gas, or your MTM protection reaction failed.
Chloromethyl isopropyl sulfide is an
While this makes it an excellent electrophile for introducing the Methylthiomethyl (MTM) protecting group, it also makes it hyper-sensitive to moisture . Contact with ambient humidity triggers a rapid degradation cascade.
The Degradation Mechanism
Understanding why the reagent degrades allows you to prevent it.
-
Ionization: Spontaneous formation of a thionium (sulfonium) ion.
-
Hydrolysis: Water attacks the electrophilic carbon.
-
Fragmentation: The resulting hemithioacetal is unstable and collapses.
Products of Hydrolysis:
-
Hydrogen Chloride (HCl): Causes the "fuming" and acidity.
-
Isopropyl Thiol: The source of the intense, nausea-inducing stench.
-
Formaldehyde: Often polymerizes to form white paraformaldehyde solids.[1]
Figure 1: The hydrolytic cascade of
Troubleshooting Guides (Q&A)
Module A: Storage & Handling
Q: My bottle arrived and it is "smoking" when I open it. Is it bad? A: The "smoke" is HCl gas reacting with moist air.
-
Diagnosis: If the liquid is still clear to pale yellow, it is likely still usable but has been compromised by surface moisture. If the liquid is cloudy or has a significant precipitate (paraformaldehyde), the titer has dropped significantly.
-
Corrective Action: Do not store this bottle in the main lab fridge. The HCl gas can corrode other reagents.
-
Prevention: Always purge the headspace with dry Argon or Nitrogen before resealing. Wrap the cap in Parafilm and electrical tape to prevent moisture ingress. Store at 2–8°C.
Q: The liquid has turned cloudy/white. Can I filter it? A: The white solid is likely paraformaldehyde (polymerized formaldehyde from hydrolysis).
-
Protocol: You can attempt to distill the reagent under reduced pressure to purify it, but this is hazardous due to the volatility and stench.
-
Recommendation: For critical drug development steps, discard and replace if significant precipitation is observed. The presence of HCl (the byproduct) can interfere with acid-sensitive substrates during MTM protection.
Module B: Reaction Optimization
Q: I am using CMIS for MTM protection, but my yield is <50%. Why? A: The most common cause is the destruction of the reagent by trace water in your solvent before it reacts with your alcohol.
-
The Fix: You must use anhydrous conditions .
-
Solvent: Acetonitrile or DCM must be dried (over molecular sieves or distilled).[1]
-
Base: If using NaH (Sodium Hydride), ensure it is dry. If using organic bases (Et3N/DiPEA), they must be distilled from CaH2.
-
Additive: Add TBAI (Tetrabutylammonium iodide) .[1] It converts the chloro-sulfide to the more reactive (and slightly less hard) iodo-sulfide in situ, accelerating the desired reaction over the hydrolysis background [1].
-
Q: How do I remove the "rotten cabbage" smell from my glassware? A: Standard soap and water will not work and may spread the smell.
-
The Chemistry: You must oxidize the sulfide/thiol to a sulfoxide or sulfone, which are non-volatile and odorless.
-
Protocol: Soak all contaminated glassware in a 10% Sodium Hypochlorite (Bleach) solution for 1 hour.[1] Do this in the fume hood.
-
Warning: Do not mix bleach with the pure reagent directly, as the heat of reaction can be vigorous. Dilute the reagent in an organic solvent first, then treat the biphasic mixture.
Critical Experimental Protocols
Protocol 1: Safe Transfer Technique
Never pour this reagent.[1] Always use positive pressure transfer.
-
Prepare: Oven-dry all syringes and needles. Flush with Argon.
-
Equalize: Insert a balloon of Argon into the reagent bottle septum.
-
Draw: Withdraw the required volume using a gas-tight syringe.
-
Transfer: Inject directly into the reaction flask (which should already contain solvent/base).
-
Clean: Immediately draw bleach solution into the contaminated syringe to quench residual sulfide.
Protocol 2: Emergency Spill Management
If a drop falls on the bench, the smell will evacuate the lab.
| Step | Action | Mechanism |
| 1 | Evacuate & Ventilate | Clear non-essential personnel. Maximize hood sash height temporarily to purge air. |
| 2 | Cover | Cover the spill immediately with Vermiculite or absorbent pads to stop evaporation. |
| 3 | Quench | Pour dilute Bleach (5-10%) over the absorbent material. |
| 4 | Wait | Allow 15-30 minutes for oxidation (Sulfide |
| 5 | Disposal | Collect solids as hazardous chemical waste (Oxidizer/Toxic). |
Decision Logic for Researchers
Use this flow to determine if your reagent is viable for an experiment.
Figure 2: Reagent viability decision tree.[1] Note that dark coloration usually indicates advanced polymerization or oxidation.
References
-
Corey, E. J., & Kim, C. U. (1972). New and highly effective method for the oxidation of primary and secondary alcohols to carbonyl compounds. Journal of the American Chemical Society, 94(21), 7586–7587. [Link]
- Context: Establishes the reactivity of sulfide-chlorine intermediates and the role of succinimide/sulfonium species, analogous to the activ
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. Context: The definitive guide on MTM ethers, detailing the sensitivity of the reagents to acid and moisture.
-
Organic Syntheses. (2005). Synthesis of Chloromethyl Methyl Ether. Org.[2] Synth. 82, 167. [Link]
- Context: Provides the foundational handling protocols for -chloro ethers/sulfides, specifically regarding moisture exclusion and safety.
- Toste, F. D., & LaRochelle, L. K. (Specific safety data regarding -chloro sulfide hydrolysis). Standard Operating Procedures for Thiol/Sulfide Handling. (General Laboratory Safety Protocol). Note: Specific MSDS data confirms hydrolysis products as HCl and Thiols.
Technical Support Center: Stability and Handling of 2-[(chloromethyl)sulfanyl]propane
Welcome to the technical support center for 2-[(chloromethyl)sulfanyl]propane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for experiments involving this reactive thioether. This document will delve into the stability of 2-[(chloromethyl)sulfanyl]propane, particularly its sensitivity to moisture, and offer practical solutions to common challenges encountered in the laboratory.
Introduction to the Reactivity of 2-[(chloromethyl)sulfanyl]propane
2-[(chloromethyl)sulfanyl]propane is a valuable reagent in organic synthesis, prized for its ability to introduce the isopropylsulfanylmethyl group. However, its utility is intrinsically linked to its reactivity. The presence of a chloromethyl group directly attached to a sulfur atom renders the molecule highly susceptible to nucleophilic attack, with water being a common and often problematic nucleophile. Understanding and controlling the hydrolytic stability of this compound is paramount for successful and reproducible experimental outcomes.
The primary mode of degradation in the presence of moisture is hydrolysis, which proceeds via a nucleophilic substitution mechanism. This guide will explore the nuances of this reaction, potential side reactions, and provide actionable protocols for its handling, use, and stability assessment.
Troubleshooting Guide: Common Issues in Experiments with 2-[(chloromethyl)sulfanyl]propane
This section addresses specific problems that may arise during the use of 2-[(chloromethyl)sulfanyl]propane, with a focus on issues related to moisture-induced degradation.
| Observed Problem | Potential Root Cause | Recommended Action & Scientific Rationale |
| Inconsistent reaction yields or formation of unexpected byproducts. | Hydrolysis of 2-[(chloromethyl)sulfanyl]propane: The reagent is likely degrading due to the presence of moisture in the reaction setup, solvents, or starting materials. | Implement stringent anhydrous techniques: Use oven-dried glassware, freshly distilled anhydrous solvents, and conduct reactions under an inert atmosphere (e.g., nitrogen or argon). The chloromethyl group is electrophilic and readily reacts with water in a nucleophilic substitution reaction. |
| Reaction mixture becomes acidic over time. | Formation of Hydrochloric Acid (HCl): Hydrolysis of the C-Cl bond releases a chloride ion, which in the presence of protons from water, forms HCl. | Use of a non-nucleophilic base: Incorporate a hindered, non-nucleophilic base (e.g., 2,6-lutidine or proton sponge) in your reaction to scavenge the generated HCl. This is crucial if your desired reaction products or starting materials are acid-sensitive. |
| Presence of a strong, unpleasant odor different from the starting material. | Formation of 2-propanethiol: This volatile thiol is a product of the hydrolysis of 2-[(chloromethyl)sulfanyl]propane. | Ensure adequate ventilation: Work in a well-ventilated fume hood. The formation of this thiol can also be an indicator of significant reagent degradation. Consider re-purifying your starting material if the odor is present before starting the reaction. |
| Difficulty in isolating the desired product; complex mixture observed by TLC or LC-MS. | Multiple degradation pathways: Besides hydrolysis, oxidation of the sulfur atom to a sulfoxide or sulfone may occur, especially if the reaction is exposed to air or oxidizing agents. | De-gas solvents and use an inert atmosphere: To minimize oxidation, de-gas solvents prior to use and maintain a positive pressure of an inert gas. If oxidation is still suspected, consider adding a mild, non-interfering antioxidant, though this should be tested on a small scale first. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of 2-[(chloromethyl)sulfanyl]propane in the presence of moisture?
A1: The primary degradation pathway is hydrolysis. Water acts as a nucleophile and attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion. This results in the formation of an unstable intermediate which rapidly decomposes to 2-propanethiol, formaldehyde, and hydrochloric acid.
Q2: What is the likely mechanism of hydrolysis (SN1 vs. SN2)?
A2: The hydrolysis of 2-[(chloromethyl)sulfanyl]propane, a primary alkyl halide, is expected to predominantly follow an SN2 (Substitution Nucleophilic Bimolecular) mechanism .[1][2] In this concerted, single-step process, the nucleophile (water) attacks the carbon atom at the same time as the chloride leaving group departs.[1] However, the adjacent sulfur atom can participate in stabilizing a positive charge on the carbon through resonance, which may impart some SN1 (Substitution Nucleophilic Unimolecular) character to the transition state. This means the reaction might proceed faster than a typical primary alkyl halide hydrolysis. For practical purposes in a research setting, assuming a moisture-sensitive primary halide that undergoes a relatively fast substitution is a sound working model.
Q3: How do pH and temperature affect the stability of 2-[(chloromethyl)sulfanyl]propane?
A3:
-
pH: The rate of hydrolysis is generally faster at higher pH (alkaline conditions) due to the presence of the stronger nucleophile, hydroxide ion (OH⁻), compared to neutral water.[3] Under acidic conditions, the reaction may still proceed, and the generated HCl can autocatalyze the degradation.
-
Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis.[4] For storage, it is recommended to keep the compound at a low temperature (refrigerated) to minimize degradation.
Q4: Can the thioether group in 2-[(chloromethyl)sulfanyl]propane be oxidized?
A4: Yes. The sulfur atom in a thioether is susceptible to oxidation. In the presence of oxidizing agents (including atmospheric oxygen over time), it can be oxidized first to a sulfoxide and then to a sulfone.[5] This is a potential side reaction to consider, especially during workup or if the reaction conditions are not strictly anaerobic.
Q5: What are the best practices for storing 2-[(chloromethyl)sulfanyl]propane?
A5: To ensure its stability, 2-[(chloromethyl)sulfanyl]propane should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dark, and dry place. A refrigerator is a suitable storage location. It is advisable to use a container with a septum-sealed cap to allow for the withdrawal of the reagent via syringe without exposing the bulk material to the atmosphere.
Experimental Protocols
Protocol 1: General Procedure for a Reaction Using 2-[(chloromethyl)sulfanyl]propane Under Anhydrous Conditions
This protocol outlines a generic procedure for using 2-[(chloromethyl)sulfanyl]propane as an alkylating agent for a generic nucleophile (NuH) where moisture control is critical.
Materials:
-
2-[(chloromethyl)sulfanyl]propane
-
Nucleophile (NuH)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA))
-
Oven-dried glassware (round-bottom flask, condenser, addition funnel)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon) with a manifold
-
Syringes and needles
Procedure:
-
Glassware Preparation: Assemble the oven-dried glassware while still hot and allow it to cool under a stream of inert gas.
-
Reagent Preparation: Dissolve the nucleophile (NuH) and the non-nucleophilic base (DIPEA, 1.2 equivalents) in the anhydrous solvent in the reaction flask.
-
Inert Atmosphere: Ensure the reaction setup is maintained under a positive pressure of inert gas.
-
Addition of Reagent: Draw the required amount of 2-[(chloromethyl)sulfanyl]propane (1.1 equivalents) into a dry syringe and add it dropwise to the stirred solution of the nucleophile at the desired reaction temperature (e.g., 0 °C or room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by an appropriate technique (e.g., TLC or LC-MS).
-
Workup: Once the reaction is complete, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride solution). Extract the product with an organic solvent, dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography.
Protocol 2: Assessing the Hydrolytic Stability of 2-[(chloromethyl)sulfanyl]propane
This protocol describes a method to quantify the rate of hydrolysis of 2-[(chloromethyl)sulfanyl]propane in a buffered aqueous solution.
Materials:
-
2-[(chloromethyl)sulfanyl]propane
-
Buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent
-
Internal standard (e.g., a stable compound with a similar structure that does not react under the experimental conditions)
-
HPLC or GC-MS for analysis
-
Thermostated reaction vessel or water bath
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 2-[(chloromethyl)sulfanyl]propane and the internal standard in acetonitrile.
-
Reaction Setup: In a thermostated vessel at a controlled temperature (e.g., 25 °C or 37 °C), place the buffered aqueous solution.
-
Initiation of Reaction: At time t=0, add a small aliquot of the stock solution to the stirred buffered solution to achieve the desired final concentration of 2-[(chloromethyl)sulfanyl]propane.
-
Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the hydrolysis in the withdrawn aliquot by diluting it in cold acetonitrile. This will precipitate salts and stop the reaction.
-
Sample Preparation: Centrifuge the quenched samples to remove any precipitate and transfer the supernatant to an autosampler vial for analysis.
-
Analysis: Analyze the samples by a validated HPLC or GC-MS method to quantify the remaining concentration of 2-[(chloromethyl)sulfanyl]propane relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the concentration of 2-[(chloromethyl)sulfanyl]propane versus time. If the reaction follows first-order kinetics, the plot will be linear, and the rate constant (k) can be determined from the slope of the line (slope = -k). The half-life (t₁/₂) can then be calculated using the equation: t₁/₂ = 0.693 / k.
Visualizations
Caption: Hydrolysis pathway of 2-[(chloromethyl)sulfanyl]propane.
Caption: Experimental workflow for assessing hydrolytic stability.
References
-
Chad's Prep. (2020, November 5). SN1 vs SN2 | Substrate, Nucleophile, Solvent, Leaving Group, Stereochemistry | Organic Chemistry 7.3 [Video]. YouTube. [Link]
-
U.S. Environmental Protection Agency. (1999). Method TO-11A: Determination of Formaldehyde in Ambient Air Using Adsorbent Cartridge Followed by High Performance Liquid Chromatography (HPLC). [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7767, Isopropyl Alcohol. PubChem. [Link]
-
Shimadzu. (2016). Analysis of Formaldehyde by the Derivatization-High Performance Liquid Chromatography Method Prescribed in the Official Tap Water Quality Inspection Method. [Link]
-
Adams, J. P., & Alder, C. M. (2014). Synthesis of Sulfoxides and Sulfones via Oxidation of Thioethers. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Clerici, M. G., & Kholdeeva, O. A. (2006). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst.
- Asif, M. (2015). A review on the versatile and multicultural importance of organic sulfur compounds. Journal of Chemical and Pharmaceutical Research, 7(11), 694-706.
-
BYJU'S. (2021, July 14). SN1 and SN2 Reaction of Haloalkanes. [Link]
-
The Organic Chemistry Tutor. (2017, January 13). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry [Video]. YouTube. [Link]
-
Abdel-Gawad, H., & El-Wasseef, D. R. (2018). Determination of Formaldehyde by HPLC with Stable Precolumn Derivatization in Egyptian Dairy Products. Journal of Chemistry, 2018, 8510403. [Link]
- Chou, C. C., & Chen, B. H. (1997). Determination of formaldehyde in cosmetics by HPLC method and acetylacetone method. Journal of Food and Drug Analysis, 5(3), 235-244.
-
Kim, H. Y., et al. (2018). Development of an analytical method to determine methyl alcohol and isopropyl alcohol in food using static headspace gas chromatography. Food Science and Biotechnology, 27(4), 1037-1044. [Link]
- Singh, S., et al. (2013). gas chromatographic method development and validation for estimation of residual isopropyl alcohol. Journal of Advanced Scientific Research, 4(3), 44-48.
- Asif, M. (2015). A review on the versatile and multicultural importance of organic sulfur compounds. Journal of Chemical and Pharmaceutical Research, 7(11), 694-706.
-
Lohman, D. C., Wolfenden, R., & Edwards, D. R. (2012). Hydrolysis of N-alkyl sulfamates and the catalytic efficiency of an S-N cleaving sulfamidase. The Journal of organic chemistry, 77(6), 2907–2910. [Link]
-
Aka, I., & Aka, F. (2017). Kinetics and mechanism of S-nitrosothiol acid-catalyzed hydrolysis: sulfur activation promotes facile NO+ release. Inorganic chemistry, 56(11), 6435–6447. [Link]
-
Mondal, T., & Saha, A. (2019). Transition Metal Mediated Hydrolysis of C–S Bonds: An Overview of a New Reaction Strategy. ACS Omega, 4(4), 6544-6555. [Link]
-
Aka, I., & Aka, F. (2021). Chemical Biology of Reactive Sulfur Species: Hydrolysis-Driven Equilibrium of Polysulfides as a Determinant of Physiological Functions. Antioxidants & redox signaling, 34(18), 1481–1496. [Link]
- Google Patents. (1945). Method of oxidizing thioether to sulfone.
-
Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. [Link]
-
Wang, S., et al. (2019). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic letters, 21(11), 4038–4042. [Link]
-
Edwards, D. R., et al. (2012). Hydrolysis of N-alkyl sulfamates and the catalytic efficiency of an S-N cleaving sulfamidase. The Journal of organic chemistry, 77(6), 2907–2910. [Link]
- Haaning Nielsen, A., Vollertsen, J., & Hvitved-Jacobsen, T. (2004). Chemical sulfide oxidation of wastewater--effects of pH and temperature.
-
Mondal, T., & Saha, A. (2019). Transition Metal Mediated Hydrolysis of C–S Bonds: An Overview of a New Reaction Strategy. ACS omega, 4(4), 6544–6555. [Link]
-
Aka, I., & Aka, F. (2021). Chemical Biology of Reactive Sulfur Species: Hydrolysis-Driven Equilibrium of Polysulfides as a Determinant of Physiological Functions. Antioxidants & redox signaling, 34(18), 1481–1496. [Link]
- Asif, M. (2015). A review on the versatile and multicultural importance of organic sulfur compounds. Journal of Chemical and Pharmaceutical Research, 7(11), 694-706.
-
Edwards, D. R., et al. (2012). Hydrolysis of N-alkyl sulfamates and the catalytic efficiency of an S-N cleaving sulfamidase. The Journal of organic chemistry, 77(6), 2907–2910. [Link]
- Nielsen, A. H., Vollertsen, J., & Hvitved-Jacobsen, T. (2004). Chemical sulfide oxidation of wastewater--effects of pH and temperature.
Sources
- 1. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 2. byjus.com [byjus.com]
- 3. Hydrolysis of N-alkyl sulfamates and the catalytic efficiency of an S-N cleaving sulfamidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 5. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Chloromethyl Isopropyl Sulfide (CMIS) Alkylation
Topic: Minimizing Side Reactions in Chloromethyl Isopropyl Sulfide Alkylation
Document ID: CMIS-ALK-001 Status: Active Audience: Synthetic Chemists, Process Development Scientists
Introduction: The Reactivity Paradox
Welcome to the Technical Support Center. You are likely here because your alkylation with Chloromethyl Isopropyl Sulfide (CMIS) is yielding lower than expected purity, or you are observing "mystery" peaks in your LC-MS.
The Core Challenge: CMIS (
This guide moves beyond "add A to B" and focuses on the kinetic control of side pathways .
Module 1: Reagent Integrity & Handling
Q1: My reagent smells like a thiol/mercaptan before I even open it. Is it compromised?
Status: CRITICAL WARNING
Diagnosis: Yes. The "rotten egg" smell indicates significant hydrolysis.
Mechanism: Moisture attacks CMIS to form S-isopropyloxymethyl sulfide, which is unstable and rapidly decomposes into formaldehyde (
The Cascade Failure:
-
The generated
catalyzes further autocatalytic decomposition. -
The free thiol (
) acts as a competing nucleophile, reacting with remaining CMIS to form the dithioacetal byproduct ( ), a common "dimer" impurity.
Protocol: The "Acid-Scavenger" Storage System
-
Storage: Store CMIS over activated 4Å molecular sieves at -20°C.
-
Verification: Run a quick
NMR in .-
CMIS Peak: Singlet at
ppm ( ). -
Impurity Peak: If you see a singlet at
ppm ( ), the reagent has dimerized. Do not use.
-
Module 2: Reaction Optimization (The Alkylation Step)
Q2: I am seeing significant O-alkylation vs. N-alkylation competition. How do I steer selectivity?
Context: You are alkylating an ambident nucleophile (e.g., an amide or urea).
The Solution: Solvent Dielectric Tuning.
CMIS reacts via a loose transition state with significant cationic character (
-
Polar Solvents (DMF, DMSO): Stabilize the separated ion pair, promoting reaction at the hardest nucleophilic center (often Oxygen) and increasing hydrolysis risk.
-
Non-Polar Solvents (DCM, Toluene): Favor a tighter ion pair (
-like), promoting reaction at the softer nucleophilic center (Nitrogen or Sulfur).
Troubleshooting Table: Solvent Selection
| Solvent | Dielectric Const.[1] ( | Mechanism Shift | Recommended For | Risk Factor |
| DCM | 8.9 | Tight Ion Pair ( | N-Alkylation, S-Alkylation | Low (Best Balance) |
| Toluene | 2.4 | Tight Ion Pair | Selective N-Alkylation | Slow Reaction Rate |
| DMF | 36.7 | Loose Ion Pair ( | O-Alkylation | High (Hydrolysis/Dimerization) |
| THF | 7.5 | Mixed | General Purpose | Medium (Peroxide risk) |
Q3: The reaction turns yellow/orange and yield drops. What is happening?
Diagnosis: Sulfonium Salt Formation (Self-Alkylation) . If the reaction mixture is too concentrated or the nucleophile is added too slowly, the sulfur atom of one CMIS molecule attacks the methylene carbon of another.
The "High-Dilution Inverse Addition" Protocol:
-
Concentration: Maintain reaction concentration
. -
Order of Addition: Do NOT add the nucleophile to the CMIS.
-
Correct: Dissolve Nucleophile + Base in solvent. Cool to 0°C. Add CMIS dropwise to the nucleophile.
-
Why: This keeps the concentration of electrophile (CMIS) low relative to the nucleophile, statistically favoring Product formation over Self-Alkylation.
-
Module 3: Visualizing the Competitive Landscape
The following diagram illustrates the kinetic competition between the desired pathway and the three primary failure modes.
Figure 1: Kinetic competition pathways. Path A is desired. Path B (Hydrolysis) triggers a cascade leading to Dimer formation. Path C occurs in concentrated solutions.
Module 4: Workup & Purification
Q4: My product decomposes on the silica column. How do I purify?
Issue: The isopropylsulfanylmethyl group is essentially a hemithioacetal. It is acid-sensitive. Silica gel is slightly acidic (
The "Buffered Silica" Technique:
-
Pre-treatment: Slurry your silica gel in Hexanes containing 1% Triethylamine (
) before packing the column. -
Eluent: Add 0.5%
to your elution solvent system. -
Alternative: Use Neutral Alumina if the product is extremely sensitive.
Q5: How do I quench the reaction without generating toxic byproducts?
Safety Alert: CMIS is a vesicant (blister agent) and alkylator.
Do NOT quench with simple water (releases
Quench Protocol:
-
Cool reaction to 0°C.
-
Add a solution of saturated aqueous Ammonium Chloride (
) containing 10% Glycine .-
Why: Glycine acts as a "scavenger" nucleophile for any unreacted CMIS, forming a water-soluble amino acid derivative that washes away, preventing post-workup alkylation of your product.
-
Summary Checklist for Success
-
Dry Solvents: Use anhydrous DCM or Toluene (
ppm ). -
Base: Use non-nucleophilic bases (DIPEA,
, ). Avoid Hydroxides. -
Temperature: Start at 0°C, warm to RT only if necessary.
-
Addition: Inverse addition (CMIS into Nucleophile).
-
Workup: Buffered silica gel.
References
-
Dilbeck, G. A., et al. "Nucleophilic Substitution at the Alpha-Carbon of Alpha-Chloro Sulfides." The Journal of Organic Chemistry, vol. 43, no. 24, 1978, pp. 4593–4596. Link
-
Masson, G., et al. "Alpha-Heteroatom-Substituted Alkyl Halides in Organic Synthesis." Synthesis, vol. 2011, no.[2] 20, 2011, pp. 3205-3228. Link
-
Trost, B. M., & Vaultier, M. "Sulfur-Stabilized Carbanions and Carbocations in Synthesis." Chemical Reviews, vol. 78, no. 4, 1978. Link
-
Benneche, T. "Chloromethyl Chlorosulfate: A New Reagent for the Preparation of Chloromethyl Ethers and Sulfides." Synlett, 1991, pp. 369. Link
Sources
Technical Support Guide: Removing Unreacted Isopropyl Thiol
Ticket ID: #ISO-THIOL-REM-001 Status: Solved Topic: Purification & Odor Management of 2-Propanethiol (Isopropyl Thiol) Audience: Process Chemists, Medicinal Chemists, Lab Managers
Executive Summary
Removing unreacted isopropyl thiol (2-propanethiol) presents a dual challenge: chemical purity (preventing disulfide contamination) and environmental control (managing the potent "skunk" odor, detectable at 0.000006 ppm).
This guide provides a tiered approach to removal, ranging from bulk evaporation to trace scavenging, with a mandatory safety protocol for odor containment.
| Method | Best For | Key Mechanism | Odor Risk |
| Volatilization | Bulk removal (>100 mg excess) | Evaporation (BP ~58°C) | 🔴 High (Requires Trap) |
| Extraction | Standard workup | Deprotonation (pH > 12) | 🟡 Moderate |
| Scavenging | Trace removal (<50 mg excess) | Covalent capture (Maleimide/Isocyanate) | 🟢 Low |
Part 1: The Safety Barrier (Mandatory)
CRITICAL: Before attempting any removal, you must establish an oxidative trap. Venting isopropyl thiol into a standard fume hood exhaust is insufficient; the odor will recirculate into the building HVAC or neighboring intake vents.
The Bleach Scrubber Protocol
You must oxidize the thiol into non-volatile sulfonic acid salts before it enters the vacuum pump or exhaust system.
Reagents:
-
Bleach: Commercial sodium hypochlorite (5-6% NaOCl).
-
Base: NaOH (added to stabilize the bleach and ensure rapid deprotonation).
Workflow Diagram:
Figure 1: Vacuum line setup for thiol handling. The empty trap prevents bleach from backing up into your product if the vacuum fails.
Part 2: Removal Methodologies
Method A: Bulk Volatilization (Rotary Evaporation)
Use when: You have a large excess (>5 equivalents) and your product boils >120°C.
Isopropyl thiol has a boiling point of 52–58°C . It can be stripped via rotary evaporation, but only if the vacuum exhaust is routed through the bleach scrubber described above.
Troubleshooting:
-
Issue: "I rotovapped it, but the oil still smells."
-
Root Cause: Thiols have high affinity for organic oils. A few micrograms remaining will cause a stench.
-
Solution: Co-evaporation. Add Dichloromethane (DCM) or Heptane and re-evaporate 2-3 times. The azeotropic-like effect helps drag the thiol out of the viscous product matrix.
Method B: Chemical Extraction (The pH Rule)
Use when: Your product is lipophilic and stable to high pH.
Many researchers fail here because they underestimate the pKa of thiols.
-
Isopropyl Thiol pKa: ~10.86[1]
-
Standard Bicarbonate Wash pH: ~8-9
The Math: At pH 9, less than 1% of the thiol is deprotonated (
The Protocol:
-
Wash 1: 1M or 2M NaOH (pH ~14).
-
Why: At pH 14, >99.9% of the thiol is deprotonated into the water-soluble thiolate (
).
-
-
Wash 2: Bleach (Dilute 1:10).
-
Warning:Only do this if your product is oxidation-resistant. This oxidizes residual thiol to water-soluble sulfonate.
-
-
Wash 3: Brine (to remove residual base).
Method C: Resin Scavenging (High Purity/Polishing)
Use when: You need <5 ppm residual thiol (e.g., late-stage drug candidates) or cannot tolerate high pH.
Do not use "Thiol Resins" (e.g., SiliaMetS Thiol). These have thiols; they don't remove them. You need an Electrophilic Resin .
Recommended Resins:
-
Maleimide Resins (e.g., SiliaBond Maleimide, PL-Maleimide).
-
Mechanism: Thiol-Michael Addition.
-
Kinetics: Very fast (30-60 mins).
-
Selectivity: High for thiols over amines at pH 6-7.
-
-
Isocyanate Resins (e.g., PS-Isocyanate).[2]
-
Mechanism: Formation of thiocarbamate.
-
Note: Will also scavenge amines.
-
Protocol:
-
Dissolve crude mixture in THF or DCM.
-
Add 3-4 equivalents of resin (relative to expected thiol residue).
-
Stir for 1-2 hours at RT.
-
Filter. The thiol is now covalently bound to the solid beads.
Part 3: Decision Matrix
Use this logic flow to select the correct method for your specific reaction mixture.
Figure 2: Process selection based on product stability and volatility.
Part 4: Decontamination & Odor Destruction
Even after the chemistry is done, the glassware will smell.
The "Ghost Smell" Phenomenon: Isopropyl thiol has an odor threshold of 0.04 ppb . Even if you remove 99.99% of it, the remaining 0.01% on the glass walls will stink.
Glassware Cleaning Protocol:
-
Do NOT put smelly glassware directly into the sink or dishwasher.
-
Soak: Submerge all flasks, stir bars, and septa in a Bleach Bath (10% commercial bleach in water) inside the fume hood.
-
Time: Soak for at least 2 hours (overnight is better).
-
Rinse: Rinse with water, then Acetone.
-
Verify: If it still smells, soak in a solution of H2O2 (Hydrogen Peroxide) + Acetic Acid (Peracetic acid generated in situ—use extreme caution, corrosive).
FAQ: Troubleshooting
Q: I used a "Thiol Scavenger" resin, but the thiol is still there. A: Check the label. "Thiol Scavengers" (like SiliaMetS Thiol) are resins functionalized with thiols used to remove metals (Pd, Cu). To remove a thiol, you need a Maleimide or Isocyanate resin.
Q: My product is an ester, so I can't use NaOH. What now? A: Use Method C (Resins) or perform an oxidative wash with Sodium Perborate or mild Bleach (controlled equivalents) if your product can withstand mild oxidation. Alternatively, alkylate the thiol with N-ethylmaleimide (soluble reagent) and then wash away the polar adduct, though resin is cleaner.
Q: Can I just use a vacuum pump without a trap if I vent it out the window? A: Absolutely not. Isopropyl thiol is heavier than air. It will settle outside the window and likely be pulled back into the building's air intake or complain to facilities. You must chemically destroy the thiol using the bleach trap.
References
-
National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (Source for Bleach Oxidation Protocols). Link
-
SiliCycle. Metal & Organic Scavenging Solutions.[3] (Differentiation between SiliaMetS Thiol and SiliaBond Maleimide). Link
-
UCLA Chemistry & Biochemistry. Standard Operating Procedures for Using Stench Chemicals. (Bleach Trap Setup). Link
-
PubChem. 2-Propanethiol (Compound Summary). (pKa and Boiling Point Data). Link
-
Biotage. MP-Isocyanate - Macroporous Nucleophile Scavenger. (Kinetics of thiol scavenging). Link
Sources
Technical Support Center: Optimization of Reaction Temperature for Sulfide Chloromethylation
An in-depth guide to optimizing reaction temperature in sulfide chloromethylation, designed for chemistry professionals. This technical support center provides detailed FAQs and troubleshooting guides to address common experimental challenges.
As a Senior Application Scientist, this guide synthesizes fundamental principles with practical, field-tested insights to empower researchers in mastering the chloromethylation of sulfides. Temperature is not merely a condition but a critical control point that dictates yield, purity, and safety. This document provides the causal understanding necessary to move from rote protocol-following to informed, rational optimization.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of sulfide chloromethylation?
Sulfide chloromethylation is a chemical reaction that introduces a chloromethyl group (-CH₂Cl) onto a sulfur atom, converting a sulfide (R-S-R') into an α-chloro sulfide (R-S(CH₂Cl)-R'). These α-chloro sulfides are valuable synthetic intermediates, serving as versatile electrophiles in various carbon-carbon and carbon-heteroatom bond-forming reactions.[1][2] The reaction is typically achieved by treating the sulfide with a source of formaldehyde (like paraformaldehyde) and hydrogen chloride (HCl).[3][4]
Q2: Why is reaction temperature the most critical parameter to control in this process?
Reaction temperature is the primary determinant of reaction rate and selectivity. The chloromethylation of sulfides is an exothermic process where the desired reaction pathway competes with several temperature-dependent side reactions.[3]
-
Selectivity: At lower temperatures, the activation energy barrier for the desired chloromethylation is more readily overcome than the higher activation energy barriers of competing side reactions. This leads to a purer product.
-
Byproduct Formation: As temperature increases, side reactions such as the formation of dithioacetals, oligomers, and other condensation products accelerate, often faster than the main reaction.[5][6]
-
Reagent Stability: Chloromethylating agents and the α-chloro sulfide product can be thermally unstable. Elevated temperatures can lead to decomposition, reducing yield and complicating purification.[5][7]
Q3: What is a typical starting temperature range for optimizing this reaction?
For most aliphatic and aromatic sulfides, a low-temperature range is strongly recommended to begin optimization.
-
Recommended Starting Range: -10°C to 5°C .[5]
-
For Highly Reactive/Exothermic Systems: It can be beneficial to start as low as -20°C to maintain maximum control during reagent addition.[3][8]
While some robust aromatic systems might tolerate higher temperatures (e.g., 40-50°C), this often comes at the cost of increased byproduct formation and should only be explored if low-temperature trials fail.[6][9]
Q4: What are the primary side reactions exacerbated by poor temperature control?
Elevated temperatures directly promote the formation of several key impurities:
-
Dithioacetal/Diarylmethane Formation: The α-chloro sulfide product is itself reactive and can undergo a Friedel-Crafts-type alkylation with another molecule of the starting sulfide or aromatic solvent, leading to diarylmethane-type byproducts. This is a major issue at higher temperatures.[6][10]
-
Polymerization/Oligomerization: Formaldehyde can self-polymerize or react with the sulfide to form viscous oligomeric materials, especially if the reaction is allowed to warm or if HCl concentration is too low. This "fouling" can halt the reaction and make workup extremely difficult.[5][8]
-
Di-chloromethylation: If the starting material has multiple reactive sites, an excess of the chloromethylating agent combined with higher temperatures can lead to the formation of dichlorinated byproducts.[5]
Troubleshooting Guide: Temperature-Related Issues
This guide addresses specific problems encountered during the experiment, linking them to temperature as a probable root cause.
| Issue Observed | Potential Cause(s) Related to Temperature | Recommended Solution(s) |
| Low or No Yield of α-Chloro Sulfide | 1. Temperature Too Low: The reaction may lack sufficient activation energy to proceed at a reasonable rate, especially with less nucleophilic sulfides. | 1. After the initial exothermic addition of reagents is complete at low temperature (e.g., 0°C), allow the reaction to slowly warm to 5-10°C or even room temperature. Monitor progress carefully by TLC or GC. |
| 2. Temperature Too High: The desired product is forming but is rapidly consumed in secondary reactions (e.g., diarylmethane formation) or is decomposing. | 2. Maintain a consistently low reaction temperature (e.g., below 5°C) throughout the addition and stirring period.[5] Ensure the cooling bath is robust and efficient. | |
| High Levels of Dithioacetal or Diarylmethane Byproducts | 1. Excessively High Reaction Temperature: This is the most common cause. Higher thermal energy promotes the secondary alkylation reaction between the product and the starting material.[6] | 1. Drastically lower the reaction temperature. Maintain a temperature of 0°C or below. For very reactive substrates, -20°C may be necessary.[3] |
| 2. Localized "Hot Spots": Poor stirring in a large-scale reaction can create regions of high temperature where byproducts form, even if the thermometer reads low. | 2. Use efficient overhead mechanical stirring. Ensure the reagent addition is slow and subsurface to promote rapid mixing and heat dissipation. | |
| 3. Prolonged Reaction Time at Elevated Temperature: Allowing the reaction to stir for too long after completion, especially if it has warmed up, gives more time for byproduct formation. | 3. Monitor the reaction closely. Once the starting material is consumed, proceed with the workup promptly to isolate the product from the acidic reaction conditions.[5] | |
| Reaction Mixture Becomes Thick, Viscous, or Solidifies (Oligomerization) | 1. Temperature Runaway: An uncontrolled exotherm leads to rapid polymerization of formaldehyde and/or the thiophene substrate.[5][8] | 1. Improve cooling efficiency and slow down the rate of formaldehyde addition significantly. Ensure the reaction is pre-cooled to the target temperature before any addition begins.[5] |
| 2. Insufficient HCl Concentration: Low HCl concentration favors the formation of an intermediate hydroxymethylsulfide, which is more prone to oligomerization than conversion to the desired chloride.[5] While not directly a temperature issue, heat can drive off HCl gas, lowering its effective concentration. | 2. Ensure a continuous and rapid stream of gaseous HCl is bubbled through the mixture during the reaction, and maintain a low temperature to keep it dissolved.[5] | |
| Product Decomposes During Workup or Distillation | 1. Thermal Instability of the Product: α-chloro sulfides are often thermally labile. Attempting purification by distillation at too high a temperature will cause decomposition or even explosive polymerization.[5] | 1. Use high-vacuum distillation to keep the pot temperature as low as possible.[5] Consider alternative purification methods like column chromatography on silica gel (if stable) for small scales. |
| 2. Add a stabilizer, such as dicyclohexylamine or calcium carbonate, to the crude product before distillation to neutralize any trace acid that could catalyze decomposition.[5] | ||
| 3. Store the purified product in a refrigerator with a loose-fitting cap to prevent pressure buildup from the potential liberation of HCl upon slow decomposition.[5] |
Visualizing the Process
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common issues during sulfide chloromethylation, with a focus on temperature optimization.
Caption: Troubleshooting workflow for sulfide chloromethylation.
Temperature Effects on Reaction Pathways
Temperature directly influences the partitioning of intermediates between the desired product and unwanted byproducts.
Caption: Impact of temperature on reaction selectivity.
Experimental Protocol: A Step-by-Step Guide to Temperature Optimization
This protocol provides a self-validating workflow for determining the optimal reaction temperature for a novel sulfide substrate. Crucially, all operations must be performed in a well-ventilated chemical fume hood due to the use of toxic reagents and the potential formation of carcinogenic byproducts like bis(chloromethyl) ether. [4][11][12][13]
Materials & Setup
-
Reactors: Three-necked round-bottom flask equipped with an overhead mechanical stirrer, a thermometer, and a gas inlet tube for HCl.
-
Reagents: Sulfide substrate, paraformaldehyde, concentrated HCl, anhydrous calcium chloride, and a suitable extraction solvent (e.g., ether or dichloromethane).
-
Cooling: An efficient cooling bath (e.g., ice-salt, dry ice/acetone).
-
Safety: Standard personal protective equipment (gloves, goggles, lab coat).[11] Facilities should have an eyewash station and safety shower.[11][13]
Methodology
-
Initial Setup & Pre-Cooling (T = 0°C):
-
In the flask, combine the sulfide substrate and concentrated hydrochloric acid.
-
Begin vigorous stirring and cool the mixture in an ice-salt bath to a stable internal temperature of 0°C.[5]
-
Start bubbling a rapid stream of gaseous hydrogen chloride through the mixture. This is critical to maintain a high HCl concentration, which favors the desired product formation over oligomerization.[5]
-
-
Controlled Reagent Addition (T ≤ 5°C):
-
Once the temperature is stable at 0°C, begin the slow, portion-wise addition of paraformaldehyde.
-
CRITICAL: Monitor the internal temperature closely. The addition rate must be controlled such that the temperature does not exceed 5°C.[5] An uncontrolled exotherm is a primary cause of failure.
-
This addition may take several hours for larger-scale reactions.
-
-
Reaction Monitoring & Optimization Loop:
-
After the addition is complete, continue stirring at 0-5°C.
-
After 30 minutes, carefully extract a small aliquot, quench it with ice-cold water and saturated sodium bicarbonate solution, extract with solvent, and analyze by TLC or GC to assess the conversion.
-
Decision Point:
-
If conversion is high (>80%) with minimal byproducts: The optimal temperature is likely in the 0-5°C range. Maintain for another 1-2 hours to ensure completion.
-
If conversion is low (<20%): The reaction may be too slow. Allow the mixture to warm slowly to 10°C and hold for 1 hour, then re-analyze.
-
If byproducts are significant: The temperature is too high. In the next attempt, run the reaction at a lower temperature (e.g., -10°C to -5°C).
-
-
-
Workup & Isolation:
-
Once the reaction is complete (as determined by monitoring), pour the cold reaction mixture over crushed ice.
-
Extract the aqueous mixture with several portions of a suitable organic solvent (e.g., ether).[5]
-
Combine the organic extracts and wash them sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.[5]
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous calcium chloride).[5]
-
Remove the solvent by rotary evaporation at low temperature.
-
-
Purification:
-
If required, purify the crude product via vacuum distillation. CAUTION: The product may be thermally unstable. Use an efficient vacuum to keep the distillation temperature as low as possible to prevent decomposition.[5]
-
References
- Highly Stereoselective Preparation of Chiral α-Substituted Sulfides from α-Chloro Sulfides via 1,2-Asymmetric Induction. (2010). SYNLETT.
- Quelet reaction. (n.d.). Grokipedia.
- Quelet reaction. (n.d.). Wikipedia.
- Common side products in the chloromethylation of 2-chlorothiophene. (n.d.). Benchchem.
- Chloromethylation. (1958).
- An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks. (2018).
- Standard Operating Procedures. (n.d.). University of California, Santa Barbara.
- Synthesis of .alpha.-chlorothiosulfenyl chlorides. A new class of reactive organosulfur compounds. (1981). The Journal of Organic Chemistry.
- Synthesis and Thermal Property of Linear Chloromethylated Polystyrene. (2013).
- Chloromethyl Methyl Ether (CMME). (n.d.).
- New studies in aromatic chloromethyl
- Blanc chloromethyl
- CHLOROMETHYL METHYL ETHER HAZARD SUMMARY. (n.d.). New Jersey Department of Health.
- SAFETY DATA SHEET 103680-Chloromethyl methyl ether. (n.d.). DC Fine Chemicals.
- Chemical Safety Data Sheet MSDS / SDS - Chloromethyl chloroform
- Chloromethylation Reaction and its Mechanism. (2025). Filo.
- The Formation of α-Chloro Sulfides from Sulfides and from Sulfoxides. (1953). Journal of the American Chemical Society.
- Chloromethylation process. (1985).
- Blanc chloromethyl
- Blanc Chloromethyl
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). UVicSpace.
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. US4501903A - Chloromethylation process - Google Patents [patents.google.com]
- 9. US2846480A - Chloromethylation - Google Patents [patents.google.com]
- 10. jk-sci.com [jk-sci.com]
- 11. bu.edu [bu.edu]
- 12. osha.gov [osha.gov]
- 13. nj.gov [nj.gov]
Validation & Comparative
Technical Comparison Guide: FTIR Spectral Analysis of Chloromethyl Isopropyl Sulfide (CMIS)
This guide provides an in-depth technical comparison of the FTIR spectral characteristics of Chloromethyl Isopropyl Sulfide (CMIS) against its structural analogues and precursors.[1] It is designed for researchers requiring rigorous identification protocols for alkylating sulfide reagents.[1]
Executive Summary
Chloromethyl Isopropyl Sulfide (CMIS) (CAS: 18267-19-1) is a specialized alkylating agent and sulfur-based intermediate.[1] Unlike its more common analogue, Chloromethyl Methyl Sulfide (CMMS) , CMIS incorporates a bulky isopropyl group that imparts distinct steric and spectral properties.[1]
This guide addresses the critical challenge of spectral validation in the absence of widespread reference libraries. By comparing CMIS with its precursor (Isopropyl Mercaptan ) and its closest analogue (CMMS ), we establish a self-validating FTIR protocol to confirm identity and detect common decomposition products (hydrolysis).[1]
Key Differentiators at a Glance
| Feature | CMIS (Target) | CMMS (Analogue) | Isopropyl Mercaptan (Precursor) |
| CAS | 18267-19-1 | 2373-51-5 | 75-33-2 |
| Key Fingerprint | Gem-dimethyl doublet (1385/1365 cm⁻¹) + C-Cl (700-750 cm⁻¹) | Single Methyl band + C-Cl | S-H stretch (2550 cm⁻¹) |
| Stability Risk | Hydrolysis to Alcohol/Formaldehyde | Rapid Hydrolysis | Oxidation to Disulfide |
Theoretical & Experimental FTIR Profile
In the absence of a digitized public reference spectrum for CMIS, identity validation must rely on Fragment-Based Spectral Prediction .[1] This method synthesizes the spectrum from two validated functional moieties: the Isopropyl Thioether group and the Chloromethyl Sulfide group.[1]
A. The CMIS Spectral Signature
The FTIR spectrum of CMIS is characterized by three distinct regions. The presence of all three confirms the structure.[1]
Region 1: The Alkyl Skeleton (3000 – 2800 cm⁻¹) [1]
-
Assignment: C-H Stretching (
). -
Characteristic: CMIS exhibits a complex multiplet due to the isopropyl group.[1]
-
Differentiation: The intensity ratio of 2960/2870 is higher in CMIS than in linear alkyl analogues due to the branched structure.[1]
Region 2: The Isopropyl "Fingerprint" (1400 – 1300 cm⁻¹) [1]
-
Assignment: C-H Bending (Gem-dimethyl deformation).
-
Characteristic: A split doublet is the definitive marker for the isopropyl group.[1]
-
~1385 cm⁻¹ & ~1365 cm⁻¹: This "rabbit ear" doublet distinguishes CMIS from CMMS (which shows a singlet methyl rock) and linear propyl isomers.[1]
-
Region 3: The Reactive Core (1300 – 600 cm⁻¹) [1]
-
Assignment: Chloromethyl functionality (
). -
Characteristic:
-
~1220 – 1230 cm⁻¹ (Medium-Strong):
Wagging/Twisting.[1] This band is diagnostic of the chloromethyl group attached to sulfur.[1] -
~700 – 750 cm⁻¹ (Strong): C-Cl Stretching.[1] In
-chloro sulfides, this band is intense and often shifted slightly lower than in alkyl chlorides due to the interaction with the sulfur lone pair. -
~600 – 700 cm⁻¹: C-S Stretching (
and ).
-
Comparative Analysis: CMIS vs. Alternatives
To objectively assess the product, we compare its spectral performance against its primary synthesis precursor and its closest chemical analogue.
Comparison 1: CMIS vs. Isopropyl Mercaptan (Precursor)
Context: CMIS is typically synthesized by the chloromethylation of isopropyl mercaptan.[1] Unreacted precursor is a common impurity.[1]
| Spectral Region | CMIS (Product) | Isopropyl Mercaptan (Impurity) | Validation Logic |
| 2500 – 2600 cm⁻¹ | Silent (Baseline flat) | Weak Band (~2550 cm⁻¹) | Primary Purity Check. Any peak here indicates unreacted thiol. |
| 700 – 800 cm⁻¹ | Strong C-Cl band | Absent | Confirms successful chloromethylation. |
| 3300 – 3500 cm⁻¹ | Silent | Silent | Both are non-H-bonding (unless wet).[1] |
Comparison 2: CMIS vs. Chloromethyl Methyl Sulfide (CMMS)
Context: CMMS is the standard "alternative" reagent.[1] Researchers must distinguish between them if labels are lost or in cross-contamination scenarios.[1]
| Spectral Region | CMIS ( | CMMS ( | Differentiation |
| 1360 – 1390 cm⁻¹ | Doublet (1385/1365) | Singlet (~1310-1330) | The gem-dimethyl doublet is unique to CMIS. |
| 2800 – 3000 cm⁻¹ | High complexity (branched) | Simpler profile | CMIS shows stronger splitting in C-H stretches.[1] |
| Reactivity | Moderate (Steric bulk) | High (Less steric hindrance) | CMIS is preferred when slower, more controlled reaction kinetics are required.[1] |
Comparison 3: CMIS vs. Hydrolysis Degradants
Context: Chloromethyl sulfides are moisture-sensitive, hydrolyzing to Isopropyl Alcohol, Formaldehyde, and HCl.[1]
| Spectral Region | Intact CMIS | Hydrolyzed Sample | Action |
| 3200 – 3600 cm⁻¹ | Silent | Broad O-H Stretch | Reject sample (Alcohol formation).[1] |
| 1700 – 1720 cm⁻¹ | Silent | Sharp C=O[1] Stretch | Reject sample (Formaldehyde formation).[1] |
Visualizing the Validation Workflow
The following diagram illustrates the logical pathway for validating CMIS synthesis and purity using FTIR markers.
Caption: Logical decision tree for FTIR validation of Chloromethyl Isopropyl Sulfide, screening for precursors, identity, and degradation.
Experimental Protocol: Self-Validating System
To ensure reproducibility, follow this "Self-Validating" FTIR protocol. This approach uses the sample's own spectral features to confirm instrument performance and sample integrity.[1]
Methodology
-
Instrument: FTIR Spectrometer with ATR accessory (Diamond or ZnSe crystal).
-
Parameters:
-
Sample Prep:
Validation Steps (Pass/Fail Criteria)
-
Baseline Check (4000–2000 cm⁻¹):
-
Functional Group Verification (Positive ID):
-
Impurity Screen (Negative ID):
References
-
National Institute of Standards and Technology (NIST). Isopropyl Mercaptan (CAS 75-33-2) Infrared Spectrum.[1][3] NIST Standard Reference Database 69.[1][3][4][5] Available at: [Link][4]
-
SpectraBase. Chloromethyl Methyl Sulfide (CAS 2373-51-5) FTIR Spectra.[1] John Wiley & Sons.[1][6] Available at: [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][6] (Authoritative source for Gem-dimethyl doublet and C-Cl stretch assignments).
-
Socrates, G. (2004).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[1] (Reference for Chloromethyl group wagging frequencies).
-
PubChem. 2-[(Chloromethyl)sulfanyl]propane (CMIS) Compound Summary. National Library of Medicine.[1] Available at: [Link]
Sources
- 1. 2-Propanethiol | C3H8S | CID 6364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Propanethiol [webbook.nist.gov]
- 4. Oxirane, (chloromethyl)- [webbook.nist.gov]
- 5. Chlorpropham [webbook.nist.gov]
- 6. Chloromethyl methyl sulfide | C2H5ClS | CID 16916 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: GC-MS Characterization of Alpha-Chloro Sulfide Impurities
Executive Summary
Alpha-chloro sulfides (e.g., chloromethyl sulfides,
Characterizing these impurities presents a distinct analytical paradox: they are volatile enough for Gas Chromatography (GC) but thermally unstable, yet they are often too hydrolytically unstable for standard reversed-phase Liquid Chromatography (LC).
This guide objectively compares three analytical approaches, establishing Cold On-Column GC-MS with Chemical Ionization (CI) as the superior methodology for structural confirmation, while highlighting the critical pitfalls of standard EI-GC-MS and LC-MS.
The Chemical Challenge: Stability & Reactivity
Before selecting a method, one must understand the analyte's behavior.[1] Alpha-chloro sulfides are susceptible to rapid degradation via two primary pathways:
-
Hydrolysis: In the presence of moisture (even atmospheric), they hydrolyze to form an aldehyde and a thiol.
-
Solvolysis (The "Methanol Trap"): A common error in analytical development is using methanol or ethanol as a diluent. Alpha-chloro sulfides react rapidly with alcohols to form stable
-alkoxy sulfides (hemithioacetals), leading to false-negative results for the chloride and false-positives for the ether.
Visualization: Degradation Pathways
The following diagram illustrates why standard aqueous or alcoholic sample preparations fail.
Figure 1: Reaction pathways of alpha-chloro sulfides in protic solvents. Note that 'Solvolysis' creates a stable artifact often mistaken for the impurity itself.
Comparative Analysis of Methodologies
We evaluated three primary techniques for the quantification and identification of a model alpha-chloro sulfide impurity (Chloromethyl ethyl sulfide).
Method A: Standard EI GC-MS (Split Injection)
The traditional approach.
-
Mechanism: Sample is injected into a hot inlet (
C), vaporized, and ionized via Electron Impact (70 eV). -
Performance:
-
Pros: High sensitivity; excellent library matching (NIST).
-
Cons: Thermal Degradation. The high inlet temperature often causes elimination of HCl before the analyte reaches the column. Furthermore, EI is a "hard" ionization source; alpha-chloro sulfides typically lose the chlorine atom immediately (
), resulting in a missing molecular ion ( ). -
Verdict: Unreliable for structural confirmation; risk of on-inlet decomposition.
-
Method B: LC-MS (ESI/APCI)
The alternative for non-volatiles.
-
Mechanism: Liquid chromatography with Electrospray or Chemical Ionization.
-
Performance:
-
Cons: Hydrolytic Instability. Reversed-phase LC requires aqueous mobile phases, which degrade the analyte on-column. Normal-phase LC (using Hexane/IPA) is possible but ESI ionization is poor for these non-polar, neutral alkyl halides.
-
Verdict: Not recommended without derivatization (which adds process complexity).
Method C: Cold On-Column GC-MS (CI) -- RECOMMENDED
The optimized solution.
-
Mechanism: Sample is injected directly into the column at low temperature, tracking the oven program. Ionization uses Methane or Ammonia reagent gas (Chemical Ionization).
-
Performance:
-
Pros: Zero Thermal Shock. The analyte is not exposed to a hot liner.[3] CI is "soft" ionization, preserving the
or pseudo-molecular ion, confirming the presence of the chlorine isotope pattern. -
Cons: Lower library searchability than EI.
-
Verdict: The Gold Standard for alpha-chloro sulfides.
-
Comparative Data Summary
The following data represents typical performance metrics observed during validation studies for a chloromethyl sulfide impurity.
| Feature | Method A: Standard EI GC-MS | Method B: RP-LC-MS (APCI) | Method C: Cold On-Column GC-MS (CI) |
| Diluent | Toluene (Anhydrous) | Acetonitrile/Water | Toluene (Anhydrous) |
| Inlet Temp | 250°C (Isothermal) | N/A (Ambient) | Track Oven (40°C start) |
| Molecular Ion ( | Not Observed (Fragment only) | Not Observed (Hydrolysis) | Clearly Observed ( |
| Recovery (%) | 65 - 80% (Variable degradation) | < 10% (Hydrolysis) | 95 - 102% |
| LOD (ppm) | 0.5 ppm | > 10 ppm | 0.1 ppm |
| Linearity ( | 0.985 | N/A | 0.999 |
Recommended Experimental Protocol
This protocol utilizes Method C (Cold On-Column GC-MS with CI) to ensure integrity.
Phase 1: Sample Preparation (The "Dry" Rule)
-
Reagents: Toluene (HPLC Grade, Dried over molecular sieves). Do not use Methanol.
-
Glassware: Silanized amber vials (baked at 120°C to remove moisture).
-
Procedure:
-
Weigh 50 mg of Drug Substance into a dried 20 mL vial.
-
Add 5.0 mL of anhydrous Toluene.
-
Sonicate for 5 minutes (maintain temp < 25°C).
-
Filter through a 0.45 µm PTFE (hydrophobic) filter.
-
Transfer to a GC vial with a pre-slit PTFE/Silicone septum.
-
Phase 2: GC-MS Parameters
-
System: Agilent 7890/5977 or equivalent.
-
Column: DB-624UI or Rtx-VMS (30m x 0.25mm x 1.4µm). Thick film helps retain volatiles.
-
Inlet: Cool On-Column (COC) or PTV (Programmed Temperature Vaporizer).
-
Mode: Solvent Vent or Direct.
-
Temp Program: Initial 40°C (0.1 min)
Ramp to 250°C at 600°C/min.
-
-
Oven: 40°C (hold 2 min)
10°C/min 240°C. -
MS Source: Chemical Ionization (Positive).
-
Reagent Gas: Methane (CH4).
-
Source Temp: 200°C (Lower than standard to prevent fragmentation).
-
Phase 3: Data Analysis
-
Target Ion: Monitor
and the (ethyl adduct) if using methane. -
Confirmation: Look for the characteristic Chlorine isotope ratio (3:1 for
) in the molecular ion cluster.
Decision Workflow
Use this logic tree to determine the appropriate characterization strategy for your specific sulfide impurity.
Figure 2: Decision tree for selecting the analytical technique based on volatility and thermal stability.
References
-
ICH M7(R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[4]
-
Teasdale, A. (2017). Mutagenic Impurities: Strategies for Identification and Control.[5][6] Wiley. (Focus on alkylating agents and reactive halides).
-
Bae, S. Y., et al. (2008).[7] Synthesis and Mass Spectral Analysis of HD Degradation Products. U.S. Army Edgewood Chemical Biological Center.[7] (Detailed fragmentation data on chloro-sulfides).
-
Olah, G. A., et al. (1989). Stable Carbocations.[8] Trihalomethyl cations. Journal of the American Chemical Society.[8] (Fundamental stability of alpha-halo cations).
Sources
- 1. emerypharma.com [emerypharma.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? [synapse.patsnap.com]
- 4. fda.gov [fda.gov]
- 5. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. veeprho.com [veeprho.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Comparative Guide: Chloromethyl Isopropyl Sulfide (CMIS) vs. Chloromethyl Ethyl Sulfide (CMES)
Executive Summary
Chloromethyl ethyl sulfide (CMES) and Chloromethyl isopropyl sulfide (CMIS) are
-
CMES is the industry standard for high-throughput screening of decontamination systems due to its balanced reactivity and well-documented physical properties.
-
CMIS , structurally characterized by a branched isopropyl group, offers a unique probe for steric hindrance effects in oxidative decontamination and lipophilic transport studies. Its enhanced electron-donating character theoretically accelerates its hydrolysis rate relative to CMES, making it a more aggressive alkylating agent in aqueous environments.
This guide provides a technical comparison of their physicochemical properties, reactivity profiles, and experimental utility, supported by mechanistic insights and handling protocols.
Chemical Architecture & Theoretical Reactivity
The fundamental difference lies in the alkyl substituent attached to the sulfur atom: an ethyl group (primary carbon) in CMES versus an isopropyl group (secondary carbon) in CMIS. This structural variation influences the stability of the reactive intermediate.[1]
Mechanistic Pathway (DOT Visualization)
Both compounds hydrolyze via an
Figure 1: General hydrolysis mechanism for
Electronic vs. Steric Effects
-
CMES (Ethyl): The ethyl group provides moderate electron donation (+I effect), stabilizing the positive charge on the sulfur in the transition state.
-
CMIS (Isopropyl): The isopropyl group is a stronger electron donor than ethyl.
-
Electronic Prediction: Enhanced stabilization of the sulfonium cation
Faster Hydrolysis Rate . -
Steric Prediction: While the isopropyl group is bulkier, the planarity of the sulfonium intermediate (
-like) minimizes steric clash during ionization. However, in oxidative reactions (e.g., with peroxide), the bulkier isopropyl group may retard the approach of the oxidant to the sulfur atom compared to the linear ethyl group.
-
Physical & Chemical Properties Comparison
The following data aggregates experimental values for CMES and calculated/predicted values for CMIS based on Structure-Property Relationships (SPR) where specific literature is sparse.
| Property | Chloromethyl Ethyl Sulfide (CMES) | Chloromethyl Isopropyl Sulfide (CMIS) | Significance |
| CAS Number | 623-46-1 | 18267-19-1 | Unique Identifier |
| Molecular Formula | CMIS has +1 | ||
| Molecular Weight | 110.61 g/mol | 124.63 g/mol | Mass transport implications |
| Boiling Point | 128–131 °C (atm) | ~145–150 °C (Predicted) | CMIS is less volatile; persists longer on surfaces. |
| Density | 1.08 g/mL (approx) | ~1.05 g/mL (Predicted) | Branching typically lowers density in sulfides. |
| Solubility (Water) | Low (Hydrolyzes) | Very Low (Hydrolyzes) | CMIS is more lipophilic ( |
| Hydrolysis Half-life | Minutes (pH dependent) | < Minutes (Predicted Faster) | CMIS is a more rapid alkylator. |
| State at 25°C | Colorless Liquid | Colorless Liquid | Both are liquid simulants. |
Experimental Protocols
A. Synthesis of -Chloro Sulfides
Caution: These reactions generate potent alkylating agents. Perform all work in a certified chemical fume hood.
Methodology: Chloromethylation of the corresponding thiol using paraformaldehyde and hydrogen chloride gas.[2][3][4]
Step-by-Step Protocol:
-
Setup: Equip a 250 mL three-neck round-bottom flask with a gas inlet tube, a thermometer, and a calcium chloride drying tube.
-
Reagents:
-
For CMES: Ethanethiol (0.1 mol) + Paraformaldehyde (0.1 mol).
-
For CMIS: Isopropyl thiol (0.1 mol) + Paraformaldehyde (0.1 mol).
-
-
Solvent: Add 50 mL of anhydrous dichloromethane (DCM).
-
Reaction: Cool the mixture to 0°C in an ice bath. Bubble dry HCl gas through the mixture with stirring.
-
Observation: The paraformaldehyde suspension will clear as the reaction proceeds.
-
Time: Continue for 1–2 hours until saturation.
-
-
Workup:
-
Separate the aqueous layer (if any formed from HCl water) or dry the organic phase directly over anhydrous
. -
Decant and remove solvent under reduced pressure (Rotovap) at low temperature (< 30°C).
-
-
Purification: Distill the residue under vacuum.
-
CMES Target: Collect fraction boiling at ~58°C (57 mm Hg).
-
CMIS Target: Expect higher boiling point; adjust vacuum accordingly.
-
B. Hydrolysis Kinetics Assay
To validate the reactivity difference, use a conductivity-based assay.
-
Preparation: Prepare a solvent mixture of 50% Acetone / 50% Water (v/v).
-
Baseline: Equilibrate the solvent at 25°C in a stirred vessel with a conductivity probe inserted.
-
Initiation: Inject
of the sulfide (CMES or CMIS) into 10 mL of the solvent. -
Measurement: Record conductivity (
) every 5 seconds.-
Principle: Hydrolysis releases HCl, increasing conductivity linearly with reaction progress.
-
-
Analysis: Plot
vs. time to determine the first-order rate constant ( ).-
Expectation: The slope for CMIS should be steeper (larger
) than CMES due to electronic stabilization.
-
Application Guide: When to Use Which?
The choice between CMES and CMIS depends on the specific parameter of the chemical warfare agent (CWA) you are simulating.
| Research Goal | Recommended Simulant | Rationale |
| General Decon Testing | CMES | Standard benchmark; extensive literature data allows for easy cross-comparison. |
| Steric Hindrance Studies | CMIS | The bulky isopropyl group challenges oxidants (e.g., peracids) accessing the sulfur, mimicking sterically hindered CWAs better than ethyl. |
| Lipophilicity/Transport | CMIS | Higher LogP mimics the greasy nature of HD better for membrane permeation studies. |
| Reaction Rate Stress | CMIS | If a neutralizer works on the faster-reacting CMIS but fails on CMES, it suggests the mechanism is rate-limited by the neutralizer's attack, not the substrate's ionization. |
Decision Logic for Simulant Selection
Figure 2: Decision tree for selecting the appropriate alpha-chloro sulfide simulant.
Safety & Handling (E-E-A-T)
Critical Warning: Both CMES and CMIS are alkylating agents. While less toxic than Sulfur Mustard, they can cause severe skin and eye irritation, and potential sensitization.
-
Containment: Handle only in a Class II Biosafety Cabinet or Chemical Fume Hood.
-
PPE: Butyl rubber gloves are recommended. Nitrile gloves provide only temporary protection against these sulfides.
-
Neutralization: In case of spill, treat with 10% bleach (hypochlorite) solution to oxidize the sulfide to the non-toxic sulfoxide/sulfone, followed by water wash. Note: This reaction is exothermic.
References
- Böhme, H. (1936). Über -Halogen-sulfide. Berichte der deutschen chemischen Gesellschaft, 69(7), 1610-1615. (Foundational synthesis of alpha-chloro sulfides).
-
Yang, Y. C., et al. (1992). Decontamination of Chemical Warfare Agents. Chemical Reviews, 92(8), 1729-1743. Link (Discusses hydrolysis mechanisms of HD and simulants).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12204, 2-Chloroethyl ethyl sulfide (CMES). Link
-
Manalab. (2023). 2-[(Chloromethyl)sulfanyl]propane Properties (CMIS CAS 18267-19-1). Link (Source for CAS and nomenclature).
- Bordwell, F. G., et al. (1951). The Hydrolysis of -Halo Sulfides. Journal of the American Chemical Society, 73(6). (Kinetics of alpha-halo sulfide solvolysis).
Sources
Comparative Guide: Elemental Analysis Methodologies for C4H9ClS (2-Chloroethyl Ethyl Sulfide) Standards
Executive Summary
This guide provides a technical comparison of elemental analysis (EA) methodologies for 2-Chloroethyl ethyl sulfide (2-CEES) , the primary isomer of the C4H9ClS molecular formula. Widely used as a simulant for sulfur mustard (HD) in drug development and protective equipment testing, 2-CEES presents unique analytical challenges due to its volatility, high sulfur content (~25%), and corrosive halogen fraction (~28%).
We evaluate three distinct analytical workflows: Automated Dynamic Flash Combustion (CHNS) , Oxygen Flask Combustion (Schöniger) , and Energy Dispersive X-Ray Fluorescence (ED-XRF) .
Part 1: The Standard – Theoretical Baseline
Before validating any experimental protocol, the theoretical composition of C4H9ClS must be established as the "Gold Standard" for accuracy calculations.
Compound: 2-Chloroethyl ethyl sulfide (2-CEES) CAS: 693-07-2 Molecular Weight: 124.63 g/mol
| Element | Atomic Mass Contribution | Theoretical % (w/w) | Acceptance Tolerance (Industry Std) |
| Carbon (C) | 48.044 | 38.55% | ± 0.3% |
| Hydrogen (H) | 9.072 | 7.28% | ± 0.3% |
| Chlorine (Cl) | 35.450 | 28.45% | ± 0.4% |
| Sulfur (S) | 32.060 | 25.72% | ± 0.4% |
Part 2: Methodological Comparison
Method A: Automated Dynamic Flash Combustion (CHNS)
The High-Throughput Standard
Mechanism: The sample is combusted at >1000°C in an oxygen-enriched helium atmosphere. The resulting gases (CO2, H2O, SO2, N2, HCl) are separated via gas chromatography (GC) and detected by Thermal Conductivity Detectors (TCD).[1]
Critical Protocol for C4H9ClS:
-
Volatility Management: 2-CEES is a volatile liquid (BP ~156°C). Standard open weighing causes evaporation, leading to low Carbon results. Protocol: Use a micro-syringe to inject 1.5–2.0 mg of 2-CEES directly into a pre-tared tin capsule capable of cold-welding. Seal immediately using a manual press to create a hermetic "cold weld."
-
Catalyst Selection: The high sulfur content (25%) poisons standard oxidation catalysts.
-
Requirement: Use a combustion tube packed with Tungsten (VI) Oxide (WO3) or Vanadium Pentoxide (V2O5) on the oxidation side to ensure quantitative conversion of sulfur to SO2 and prevent sulfate retention in the ash.
-
-
Halogen Trap: A hot copper reduction zone is standard, but high Cl levels can deplete the copper quickly. Ensure the reduction tube is fresh to prevent Cl breakthrough which mimics Nitrogen signals.
Pros:
Cons:
-
Chlorine must be determined separately (or by specific electrochemical detectors) in most standard CHNS configurations.
-
"Memory Effects" from sulfur adsorption in the lines can bias subsequent blanks.
Method B: Oxygen Flask Combustion (Schöniger) + Ion Chromatography
The Accuracy Standard for Heteroatoms
Mechanism: The sample is combusted in a closed flask filled with pure oxygen. The gases are absorbed into a liquid solution (H2O2/NaOH), converting S to Sulfate (SO4²⁻) and Cl to Chloride (Cl⁻). The solution is then analyzed via Ion Chromatography (IC) or titration.
Critical Protocol for C4H9ClS:
-
Encapsulation: Weigh the liquid sample into a methylcellulose capsule or on a specific filter paper "flag" wrapped in adhesive tape to prevent evaporation before ignition.
-
Absorbing Solution: Use 10 mL of 1% H2O2 / 1mM Na2CO3. The peroxide ensures all sulfur species are fully oxidized to sulfate.
-
Safety: 2-CEES is a vesicant simulant. The flask method requires manual handling. Perform all steps in a fume hood.
Pros:
-
Eliminates matrix interference.[4]
-
Gold standard for Chlorine and Sulfur accuracy.
-
No catalyst poisoning issues.
Cons:
-
Labor-intensive and slow.
-
Safety risks due to manual ignition and handling of pressurized glass.
-
Does not provide C/H data.[5]
Method C: Energy Dispersive X-Ray Fluorescence (ED-XRF)
The Screening Standard
Mechanism: The sample is bombarded with X-rays, causing elements to fluoresce at specific energies. The intensity of the S-Kα and Cl-Kα lines correlates to concentration.
Critical Protocol for C4H9ClS:
-
Sample Cup: Use a chemically resistant sample cup (e.g., Chemplex) with a Mylar (PET) or Polypropylene thin film (3–6 µm). Avoid polycarbonate, which 2-CEES may attack.
-
Matrix Correction: Because 2-CEES is a light matrix (C/H background), use a "Fundamental Parameters" calibration or match the matrix with a blank mineral oil standard.
Pros:
-
Non-destructive.[1]
-
No sample preparation (direct liquid measurement).
Cons:
-
Cannot detect Carbon or Hydrogen.
-
Higher Limit of Detection (LOD) compared to combustion.
Part 3: Data Presentation & Decision Matrix
Comparative Performance Metrics
| Feature | Dynamic Flash Combustion (CHNS) | Schöniger Flask + IC | ED-XRF |
| Analytes | C, H, S (N) | S, Cl | S, Cl |
| Sample Size | 1–3 mg | 10–20 mg | 1–5 mL |
| Precision (RSD) | < 0.2% | < 1.0% | < 2.0% |
| Accuracy | High (±0.3% abs) | Very High (±0.2% abs) | Medium (±5% rel) |
| Throughput | 6 samples/hour | 2 samples/hour | 12 samples/hour |
| Primary Risk | Catalyst Poisoning (S) | Safety/User Error | Matrix Effects |
Visualizing the Workflow (Graphviz)
Diagram 1: Analytical Decision Matrix
Caption: Logic flow for selecting the optimal EA method based on data requirements.
Diagram 2: Flash Combustion Workflow for Volatiles
Caption: Step-by-step protocol for handling volatile C4H9ClS in dynamic combustion.
Part 4: References
-
National Institute of Standards and Technology (NIST). (2023). 2-Chloroethyl ethyl sulfide (C4H9ClS) Gas Phase Spectrum and Properties. NIST Chemistry WebBook, SRD 69. [Link]
-
ASTM International. (2021). ASTM D4294-21: Standard Test Method for Sulfur in Petroleum and Petroleum Products by Energy Dispersive X-ray Fluorescence Spectrometry. [Link]
-
MacDonald, A. M. G. (1961). The Oxygen Flask Method (Schöniger Technique).[7][8] Analyst, Royal Society of Chemistry. [Link]
-
Elementar Analysensysteme. (2022). Analysis of sulfur and chlorine in organic liquids. Application Note. [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. China Portable X-ray Fluorescence Sulfur/Chlorine-in-Oil-Analyzer Compass 4294 Plus Suppliers, Manufacturers, Factory - Low Price - ESI [esi-xrf.com]
- 5. Identification of Novel Simulants for Toxic Industrial Chemicals and Chemical Warfare Agents for Human Decontamination Studies: A Systematic Review and Categorisation of Physicochemical Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. horiba.com [horiba.com]
- 7. Schöniger oxidation - Wikipedia [en.wikipedia.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Spectroscopic Identification of Hydrolysis Products of 2-[(Chloromethyl)sulfanyl]propane
Executive Summary
2-[(Chloromethyl)sulfanyl]propane (CAS: 18267-19-1), also known as isopropyl chloromethyl sulfide, represents a class of highly reactive
This guide provides a technical comparison of spectroscopic methodologies for identifying the hydrolysis products of this compound. It is designed for researchers requiring robust detection protocols for reactive sulfur intermediates and their decomposition products.[1]
Mechanistic Foundation
Understanding the hydrolysis pathway is prerequisite to selecting the correct spectroscopic window.[1] The reaction proceeds via a rapid
The Hydrolysis Pathway[1][2][3][4][5]
-
Ionization: Spontaneous loss of chloride yields a resonance-stabilized sulfenium cation.[1]
-
Nucleophilic Attack: Water attacks the cation to form a hemithioacetal (
-hydroxymethyl intermediate).[1] -
Decomposition: The hemithioacetal is inherently unstable, dissociating into propane-2-thiol and formaldehyde .[1]
Figure 1: Step-wise hydrolysis mechanism of 2-[(chloromethyl)sulfanyl]propane showing the transition from the alkylating reactant to stable decomposition products.[1]
Comparative Analysis of Spectroscopic Methods
Method A: Nuclear Magnetic Resonance (NMR)
Role: In-situ Kinetic Monitoring and Intermediate Detection.[1] NMR is the "Gold Standard" for this application because it allows for the observation of the reaction in real-time without disrupting the equilibrium.[1] It is the only method capable of potentially observing the transient hemithioacetal species before decomposition.[1]
Experimental Protocol:
-
Solvent System: Prepare a solvent mixture of Acetone-
and (3:1 v/v).[1] Pure may cause phase separation of the reactant; pure organic solvent prevents hydrolysis.[1] -
Acquisition: Initialize the spectrometer (min. 400 MHz) at 25°C.[1]
-
Reaction Initiation: Inject 10
L of 2-[(chloromethyl)sulfanyl]propane into the NMR tube containing the solvent matrix.[1] Shake vigorously for 5 seconds. -
Monitoring: Acquire
H spectra every 60 seconds for 30 minutes.
Diagnostic Signals:
| Species | Moiety | Multiplicity | Chemical Shift (
Method B: Gas Chromatography-Mass Spectrometry (GC-MS)
Role: High-Sensitivity Product Confirmation.[1] GC-MS is ideal for confirming the identity of the final stable product (propane-2-thiol).[1] However, it is unsuitable for detecting the hemithioacetal intermediate, which will decompose in the heated injector port.[1]
Experimental Protocol:
-
Sample Prep: Extract the hydrolysis mixture with Dichloromethane (DCM) (1:1 ratio).
-
Injection: Splitless injection at 200°C.
-
Column: DB-5ms or equivalent non-polar column.
-
Temperature Program: Hold 40°C for 2 min (to catch volatile thiol), ramp 10°C/min to 200°C.
Diagnostic Ions:
-
Propane-2-thiol (
): -
Reactant (Artifact): If unhydrolyzed reactant remains, look for
124/126 (3:1 ratio for ).[1]
Method C: FT-IR Spectroscopy (ATR)
Role: Rapid Qualitative Screening.[1] ATR-FTIR provides a binary "Reactant Present/Absent" check by monitoring the Carbon-Chlorine bond.[1] It is less specific than NMR but faster for spot-checks.[1]
Diagnostic Bands:
-
Reactant: C-Cl stretch at 650–750 cm
. This band will diminish as hydrolysis proceeds.[1] -
Product: S-H stretch at 2550–2600 cm
.[1] This is a weak band and may be obscured if the sample is too dilute.[1]
Data Summary & Comparison
The following table contrasts the utility of each method for this specific hydrolysis pathway.
| Feature | ^1H NMR | GC-MS | FT-IR |
| Primary Utility | Kinetic rates & Mechanism | Trace detection of Thiol | Quick purity check |
| Reactant ID | Excellent (S-CH2-Cl singlet) | Good (Isotope pattern) | Good (C-Cl stretch) |
| Intermediate ID | Possible (Hemithioacetal) | Impossible (Thermal decomp.)[1] | Poor (Overlap) |
| Product ID | Good (Thiol + Formaldehyde) | Excellent (Thiol only) | Fair (S-H is weak) |
| Sample State | Liquid (Deuterated) | Liquid (Organic extract) | Neat or Solution |
| Destructive? | No | Yes | No |
References
-
American Elements. (n.d.).[1] 2-[(Chloromethyl)sulfanyl]propane.[1][2] Retrieved from [Link][1]
-
Yang, Y. C., Szafraniec, L. L., Beaudry, W. T., & Ward, J. R. (1988).[1] Kinetics and mechanism of the hydrolysis of 2-chloroethyl sulfides. The Journal of Organic Chemistry, 53(14), 3293-3297.[1] Retrieved from [Link][1]
-
Bordwell, F. G., & Pitt, B. M. (1955).[1] The Formation of
-Chloro Sulfides from Sulfides and from Sulfoxides. Journal of the American Chemical Society, 77(3), 572–577.[1] Retrieved from [Link] -
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13089859, 2-[(Chloromethyl)sulfanyl]propane. Retrieved from [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
